N,2-Diethylhexanamide
Description
Contextualization of Amide Derivatives in Organic Chemistry
Amide derivatives are a fundamental class of organic compounds characterized by a nitrogen atom linked to an acyl group (R-C=O). wisdomlib.orgwikipedia.org They are formally derived from carboxylic acids where the hydroxyl (-OH) group is replaced by an amine or ammonia (B1221849). wisdomlib.orgpulsus.com This structural feature imparts significant stability to amides, a result of the delocalization of the lone pair of electrons on the nitrogen atom with the carbonyl group. wisdomlib.org This stability is a key reason for their widespread presence in nature, notably in proteins where amino acids are linked by peptide (amide) bonds. masterorganicchemistry.com
Amides are generally less reactive than other carboxylic acid derivatives like acyl chlorides and esters. pressbooks.pub However, they can undergo various chemical transformations, including hydrolysis back to carboxylic acids under acidic or basic conditions, reduction to amines, and participation in rearrangement reactions like the Beckmann rearrangement. pulsus.commasterorganicchemistry.com The versatility of the amide bond makes it a crucial functional group in the synthesis of pharmaceuticals, natural products, polymers, and other industrially important materials. pulsus.com
Scope and Significance of Hexanamide (B146200) Architectures
The hexanamide structure, derived from hexanoic acid, features a six-carbon alkyl chain. solubilityofthings.com This linear hydrocarbon chain contributes to the lipophilic (fat-loving) nature of the molecule. The length of this alkyl chain is a critical determinant of the compound's physical and chemical properties, influencing factors like boiling point, solubility, and its interactions with other molecules.
Hexanamide derivatives are utilized in various research and industrial applications. For instance, they can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals. solubilityofthings.com The presence of the amide group allows for hydrogen bonding, which is a key interaction in biological systems. solubilityofthings.com Furthermore, the alkyl chain length in N,N-dialkylamides, such as hexanamides, has been shown to impact properties like skin permeation enhancement. The specific six-carbon chain in hexanamides provides a balance of properties that makes them subjects of interest in diverse fields, from materials science to medicinal chemistry. researchgate.net
Rationale for Dedicated Investigation of N,2-Diethylhexanamide
The specific focus on this compound (CAS No: 128666-06-8) stems from its distinct structural arrangement. nih.gov Unlike its more commonly studied isomer, N,N-diethylhexanamide, where both ethyl groups are attached to the nitrogen atom, this compound has one ethyl group on the nitrogen and another at the second carbon (alpha-carbon) of the hexanoyl chain. nih.gov This seemingly subtle difference in the placement of an ethyl group can lead to significant changes in the molecule's three-dimensional shape, reactivity, and biological activity.
The presence of a substituent at the alpha-carbon introduces a chiral center, meaning this compound can exist as different stereoisomers. This chirality is of particular interest in pharmaceutical and biological research, as different enantiomers of a molecule can have vastly different effects. The investigation of this specific isomer allows researchers to probe the structure-activity relationships of substituted amides and understand how the position of alkyl groups influences their properties and potential applications.
Overview of Research Paradigms and Methodological Approaches
The investigation of this compound employs a range of standard and advanced analytical techniques to elucidate its structure, purity, and properties. These methodologies are crucial for ensuring the identity and quality of the compound for further research.
Spectroscopic and spectrometric techniques are fundamental to the characterization of this compound. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms within the molecule, verifying the presence and positions of the ethyl and hexanoyl groups. rsc.org
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong absorption of the amide carbonyl (C=O) group. rsc.org
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. rsc.org
Chromatographic methods , such as flash column chromatography, are often used for the purification of the synthesized compound. rsc.org Thin-layer chromatography (TLC) is a common technique for monitoring the progress of reactions. rsc.org
The synthesis of this compound would typically involve the reaction of a suitable derivative of 2-ethylhexanoic acid with ethylamine (B1201723). The specific reaction conditions, including the choice of solvent and any coupling agents, would be optimized to maximize the yield and purity of the final product.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H21NO | nih.gov |
| Molecular Weight | 171.28 g/mol | nih.gov |
| CAS Number | 128666-06-8 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| XLogP3 | 2.8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
128666-06-8 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N,2-diethylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-4-7-8-9(5-2)10(12)11-6-3/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
XLCGTKDLMYYKMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCC |
Origin of Product |
United States |
Synthetic Methodologies for N,2 Diethylhexanamide and Its Stereoisomers
Classical Amide Bond Formation Strategies Applied to N,2-Diethylhexanamide Synthesis
Traditional methods for amide synthesis rely on the activation of the carboxylic acid to enhance its electrophilicity, thereby facilitating nucleophilic attack by the amine. These robust methods are widely applicable for the preparation of this compound.
The reaction of an acyl halide with an amine, often termed the Schotten-Baumann reaction, is a foundational method for amide synthesis. sci-hub.se For this compound, this involves the reaction of 2-ethylhexanoyl chloride with ethylamine (B1201723). framochem.comchemguide.co.uk The high reactivity of the acyl chloride ensures a rapid reaction, typically performed at low to ambient temperatures. libretexts.org
The mechanism proceeds via nucleophilic addition of the ethylamine to the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the protonated amide. A base, such as excess ethylamine, pyridine (B92270), or triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. chemguide.co.uklibretexts.orgshout.education The direct synthesis of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid can be achieved using reagents like thionyl chloride or phosgene. prepchem.com
Table 1: Typical Conditions for Acyl Halide-Amine Coupling
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Reactants | 2-Ethylhexanoyl chloride, Ethylamine | Formation of this compound. |
| Stoichiometry | ~2 equivalents of amine or 1 eq. amine + 1 eq. external base | One equivalent of amine acts as the nucleophile, the second neutralizes HCl. libretexts.org |
| Solvent | Aprotic solvents (e.g., DCM, THF, Toluene) | Prevents reaction with solvent. framochem.com |
| Base (optional) | Triethylamine, Pyridine | External base to scavenge HCl. |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast and exothermic. libretexts.org |
| Product | This compound, Amine hydrochloride salt | The salt byproduct is typically removed by an aqueous wash. |
Carbodiimide-mediated coupling is a prevalent and milder alternative to the acyl halide method for forming amide bonds directly from a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, in this case, 2-ethylhexanoic acid. chemistrysteps.comwikipedia.org
The reaction is initiated by the attack of the carboxylate on the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by ethylamine. A key advantage of using a water-soluble carbodiimide like EDC is the ease of removal of the urea (B33335) byproduct via a simple acidic wash. wikipedia.org To enhance reaction rates and suppress side reactions, particularly the racemization of the α-carbon, additives are often included. researchgate.net
Table 2: Common Reagents in Carbodiimide-Mediated Synthesis of this compound
| Reagent/Additive | Function | Key Feature |
|---|---|---|
| 2-Ethylhexanoic Acid | Carboxylic acid source | Provides the acyl group. |
| Ethylamine | Amine source | Nucleophile for amide bond formation. |
| EDC (hydrochloride) | Coupling agent | Forms a water-soluble urea byproduct, simplifying purification. wikipedia.org |
| DCC | Coupling agent | Forms a urea byproduct (DCU) that is insoluble in most organic solvents and removed by filtration. chemistrysteps.com |
| HOBt / HOAt | Additive | Suppresses racemization and accelerates the reaction by forming an active ester intermediate. |
| DMAP | Additive/Catalyst | Acts as an acyl transfer agent, often used in catalytic amounts to increase reaction efficiency. |
The synthesis can also be achieved using 2-ethylhexanoic anhydride (B1165640). This method involves the reaction of the anhydride with ethylamine. The reaction yields one equivalent of the desired this compound and one equivalent of 2-ethylhexanoic acid as a byproduct, which must be removed. A more atom-economical approach involves a mixed anhydride, which can be prepared in situ from 2-ethylhexanoic acid and a less valuable acyl chloride, such as pivaloyl chloride. The subsequent nucleophilic attack by ethylamine occurs preferentially at the less sterically hindered carbonyl center of the 2-ethylhexanoyl group.
Modern Catalytic Approaches for this compound Formation
Driven by the principles of green chemistry, modern synthetic methods focus on catalytic processes that offer greater atom economy and milder reaction conditions.
Transition metal catalysts have enabled novel pathways for amide synthesis. One such approach is the direct catalytic amidation of carboxylic acids. While high temperatures are often required for the thermal condensation of acids and amines due to the formation of unreactive ammonium (B1175870) salts, certain catalysts can facilitate the reaction under milder conditions. mdpi.com For instance, studies on the interaction between 2-ethylhexanoic acid and alkanolamines have explored catalysis by various agents, including p-toluenesulfonic acid. researchgate.net
Another advanced strategy is the dehydrogenative coupling or oxidative amidation, which can form amides from alcohols or aldehydes. A potential route to this compound could involve the catalytic oxidative amidation of 2-ethylhexanal (B89479) with ethylamine, using a ruthenium-N-heterocyclic carbene (Ru-NHC) complex as the catalyst. This process typically involves the in-situ oxidation of the aldehyde to an activated species that then reacts with the amine.
Organocatalysis offers a metal-free alternative for direct amide bond formation. Boronic acids and their derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. mdpi.com The proposed mechanism involves the activation of the carboxylic acid by the boronic acid catalyst, facilitating dehydration and subsequent amide formation.
For the synthesis of this compound, this would entail reacting 2-ethylhexanoic acid with ethylamine in the presence of a catalytic amount of a suitable boronic acid (e.g., phenylboronic acid) in a solvent that allows for the removal of water, often using a Dean-Stark apparatus. mdpi.com This method avoids the use of stoichiometric activating agents and often proceeds under relatively mild heating.
Biocatalytic Strategies for Hexanamide (B146200) Derivatization
The derivatization of hexanamides through biocatalysis represents a green and highly selective alternative to traditional chemical methods. This approach utilizes enzymes or whole-cell systems to perform specific chemical transformations on the hexanamide scaffold. While direct biocatalytic synthesis of this compound is not widely documented, strategies for the derivatization of related amides can be applied.
Research has shown that microorganisms like Bacillus smithii can be used for the biocatalytic conversion of amides into hydroxamic acids, which are valuable in medicinal chemistry for their ability to bind to metal ions in enzymes. doi.org This process typically occurs under mild conditions (pH 7.0, 37°C), avoiding the hazardous reagents and extreme conditions of chemical synthesis. doi.org Other biocatalytic reactions applicable to hexanamide derivatization include hydrolysis, hydroxylation, and amination, often achieving high levels of regio- and stereoselectivity that are challenging to obtain through conventional chemistry. uniroma1.it Enzymes such as hydrolases, oxygenases, and transaminases are central to these transformations.
Table 1: Potential Biocatalytic Derivatizations for Hexanamide Structures
| Reaction Type | Biocatalyst Class | Potential Product from Hexanamide | Significance |
|---|---|---|---|
| Hydroxylation | Oxygenases (e.g., P450) | Hydroxy-hexanamides | Introduces a reactive handle for further functionalization. |
| Hydrolysis | Amidases/Lipases | Hexanoic Acid | Can be used in kinetic resolution of racemic amides. |
| Conversion to Hydroxamic Acid | Whole-cells (B. smithii) | Hexanehydroxamic Acid | Creates potent metal-chelating functional groups. doi.org |
Stereoselective Synthesis of this compound Enantiomers
The this compound molecule possesses a stereocenter at the second carbon (C2) of the hexanoyl chain. The synthesis of single enantiomers (enantiopure compounds) is critical in fields like pharmaceuticals and agrochemicals, where biological activity is often specific to one stereoisomer. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic pathways.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis. numberanalytics.com
For the synthesis of a specific enantiomer of this compound, a common approach involves acylating a chiral auxiliary, such as an Evans oxazolidinone, with butanoyl chloride. wikipedia.org The resulting imide can be enolized and then alkylated with an ethyl halide. The steric hindrance provided by the auxiliary directs the incoming ethyl group to a specific face of the enolate, leading to the formation of the C2-ethyl group with high diastereoselectivity. researchgate.net Subsequent hydrolysis or aminolysis removes the auxiliary to yield the desired enantiomer of 2-ethylhexanoic acid, which can then be converted to this compound.
Table 2: Common Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Key Feature | Typical Application |
|---|---|---|
| Evans Oxazolidinones | Forms a rigid bicyclic chelate with metal enolates. | Asymmetric alkylations, aldol (B89426) reactions, acylations. wikipedia.org |
| Camphorsultam (Oppolzer's Sultam) | Highly crystalline, providing excellent stereocontrol. | Asymmetric Diels-Alder reactions, alkylations. wikipedia.org |
| Pseudoephedrine | Forms stable metal chelates; products are easily cleaved. | Asymmetric alkylation to produce chiral carboxylic acids and ketones. wikipedia.org |
Asymmetric Catalysis in this compound Production
Asymmetric catalysis is a powerful technique that employs a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com This approach is highly atom-economical and is central to modern organic synthesis. princeton.edu
A potential route to enantiopure this compound using this strategy is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as N,N-diethyl-2-ethylidenehex-2-enamide. Using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP), hydrogen can be delivered selectively to one face of the double bond. This would simultaneously set the stereocenter at the C2 position and reduce the double bond, yielding the target molecule with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. numberanalytics.com Another approach involves the asymmetric Michael addition of an organometallic ethyl donor to an α,β-unsaturated amide, catalyzed by a chiral metal complex. numberanalytics.com
Chemoenzymatic Pathways for Enantiopure this compound
Chemoenzymatic synthesis combines the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. nih.gov A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted stereoisomers. nih.govresearchgate.net
To produce enantiopure this compound, one could first chemically synthesize racemic 2-ethylhexanoic acid. This racemic acid is then esterified to form a simple alkyl ester. An enzyme, typically a lipase (B570770) from Candida or Aspergillus species, is then introduced. nih.gov The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other. This results in a mixture containing one enantiomer as the acid and the other as the unreacted ester, which can be separated. The desired enantiomer (either the acid or the ester) is then isolated and converted to this compound.
Table 3: Illustrative Chemoenzymatic Kinetic Resolution
| Step | Process | Description |
|---|---|---|
| 1 | Chemical Synthesis | Racemic 2-ethylhexanoic acid is converted to its methyl ester, producing a 50:50 mixture of (R)- and (S)-methyl 2-ethylhexanoate. |
| 2 | Enzymatic Resolution | A lipase (e.g., Candida antarctica lipase) is added. The enzyme selectively hydrolyzes the (S)-ester to (S)-2-ethylhexanoic acid. |
| 3 | Separation | The reaction is stopped, yielding a mixture of (S)-2-ethylhexanoic acid and unreacted (R)-methyl 2-ethylhexanoate. These are separated by extraction. |
Optimization of Reaction Conditions and Process Scale-Up
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency, especially for industrial-scale production. Key parameters include solvent, temperature, catalyst loading, and reaction time.
Solvent Selection and Reaction Temperature Effects
The choice of solvent can profoundly influence a reaction's outcome. Solvents are selected based on their ability to dissolve reactants and catalysts, their boiling point, and their inertness to the reaction conditions. rsc.org For the amidation of a carboxylic acid or its derivative to form this compound, solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are common choices. In one study on Pd-catalyzed hydroamidation, toluene was found to be the optimal solvent. organic-chemistry.org The polarity of the solvent can affect the stability of transition states, thereby influencing reaction rates and selectivity.
Reaction temperature is another critical variable. Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts or decomposition of the catalyst or product. For instance, in the hydroamidation of terminal alkynes, a temperature of 70°C was found to provide the best results. organic-chemistry.org Optimization often involves screening a range of temperatures to find the ideal balance between reaction speed and product purity.
Table 4: Hypothetical Optimization of an Amidation Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane | 25 | 45 |
| 2 | Tetrahydrofuran (THF) | 25 | 52 |
| 3 | Toluene | 25 | 48 |
| 4 | Toluene | 50 | 75 |
| 5 | Toluene | 70 | 81 |
Catalyst Loading and Ligand Design for Efficiency
The efficiency of this compound synthesis is intrinsically linked to the design of catalysts and the optimization of their loading. In catalytic processes, the goal is to maximize product yield and selectivity while minimizing the amount of catalyst required. rsc.org Lowering catalyst loading, potentially to parts-per-million (ppm) levels, is a key objective in green chemistry as it reduces costs and minimizes potential contamination of the final product with residual metal catalysts. rsc.orgchemrxiv.org
The design of ligands is crucial for achieving high efficiency and stereoselectivity, particularly in the synthesis of chiral stereoisomers of this compound. Chiral ligands, such as diphosphines and diamines, are employed to create an asymmetric environment around the metal center of a catalyst. ajchem-b.com This chirality is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other.
For instance, in asymmetric hydrogenation reactions, which could be a potential route to chiral derivatives of this compound, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have demonstrated high stereoselectivity. ajchem-b.com Similarly, iridium catalysts bearing chiral diphosphine ligands like (R)-MeO-BIPHEP are effective in the asymmetric hydrogenation of various substrates. ajchem-b.com The interaction between the catalyst and the substrate is a critical factor, where the catalyst must bind in a specific orientation to direct the stereochemical outcome. numberanalytics.com
The development of degenerate metal-templated catalytic systems represents another innovative approach. These systems can feature redundant functional groups that increase the probability of the desired reaction, thereby enhancing the reaction rate and allowing for a reduction in catalyst loading. csic.es
Reactor Design and Continuous Flow Synthesis Potential
The choice of reactor significantly influences the efficiency and scalability of this compound synthesis. While traditional batch reactors are commonly used in laboratory settings, continuous flow reactors offer several advantages for industrial-scale production.
Continuous flow systems, such as multi-jet oscillating disk (MJOD) continuous-flow reactors, can provide enhanced heat and mass transfer, leading to better process control and potentially higher yields. molaid.com These systems allow for the precise control of reaction parameters like temperature and pressure, which is critical for optimizing the synthesis. The use of automated systems in conjunction with continuous flow reactors can further improve efficiency and reproducibility.
For catalytic reactions, the design of the reactor must also consider the ease of catalyst separation and recovery. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, separation is often straightforward. drhazhan.com However, for homogeneous catalysts, which are dissolved in the reaction mixture, separation can be more challenging. The development of catalysts that can be easily recovered and reused is an active area of research. langholmandcanonbieschools.dumgal.sch.uk
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. jocpr.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org
Atom Economy and Waste Minimization
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comweebly.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. savemyexams.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. langholmandcanonbieschools.dumgal.sch.ukrsc.org
For the synthesis of this compound, a common method involves the reaction of hexanoyl chloride with diethylamine (B46881). kuleuven.be While this can be an effective method, it generates hydrogen chloride as a byproduct, which lowers the atom economy. Alternative synthetic routes with higher atom economy are therefore desirable.
Atom Economy Calculation for a Synthetic Route to this compound
| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |
| Hexanoyl chloride (C6H11ClO) | Diethylamine (C4H11N) | This compound (C10H21NO) | Hydrogen Chloride (HCl) | 82.4% |
Note: This is a simplified representation. The actual atom economy can be influenced by the specific reaction conditions and the formation of other side products.
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents plays a significant role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. core.ac.uk Green chemistry encourages the use of more sustainable alternatives. mdpi.com
For the synthesis of this compound, which often utilizes solvents like tetrahydrofuran or dichloromethane, exploring greener options is important. kuleuven.bersc.org Potential sustainable solvents include water, supercritical fluids, and bio-derived solvents like Cyrene. mdpi.com Cyrene, for example, is biodegradable and has a higher flash point than many conventional solvents, making it a safer alternative. mdpi.com
The use of hazardous reagents should also be minimized. For instance, replacing toxic and corrosive reagents with safer alternatives is a key aspect of green synthesis. rsc.org
Energy Efficiency in Synthetic Procedures
Energy efficiency is another cornerstone of green chemistry. Synthetic procedures should be designed to minimize energy consumption by, for example, conducting reactions at ambient temperature and pressure whenever possible. molaid.com
The use of highly active catalysts can contribute to energy efficiency by enabling reactions to proceed under milder conditions. langholmandcanonbieschools.dumgal.sch.uk Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. Continuous flow reactors can also be more energy-efficient than batch reactors due to better heat integration and reduced heating and cooling cycles.
Reaction Mechanisms and Chemical Transformations of N,2 Diethylhexanamide
Mechanistic Elucidation of N,2-Diethylhexanamide Formation
The synthesis of this compound, like other amides, is most commonly achieved through nucleophilic acyl substitution. This class of reaction involves the replacement of a leaving group on an acyl compound with a nucleophile, in this case, an amine. chemistrytalk.orgmasterorganicchemistry.com
Several pathways exist for the synthesis of amides like this compound:
From Acyl Chlorides (Schotten-Baumann Reaction) : A highly effective method involves the reaction of an acyl chloride with an amine. fishersci.co.uk For this compound, this would involve reacting 2-ethylhexanoyl chloride with ethylamine (B1201723). This reaction is typically rapid at room temperature and is often carried out in an aprotic solvent with a suitable base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.co.uk
From Acid Anhydrides : Similar to acyl chlorides, acid anhydrides are activated forms of carboxylic acids that readily react with amines to form amides. fishersci.co.uk The reaction of 2-ethylhexanoic anhydride (B1165640) with ethylamine would yield this compound and a molecule of 2-ethylhexanoic acid as a byproduct. A base is required to neutralize this carboxylic acid. fishersci.co.uk
From Carboxylic Acids with Coupling Reagents : Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, dehydrating or coupling reagents are used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine. masterorganicchemistry.com These reagents are widely used in sensitive amide syntheses, such as in peptide chemistry. masterorganicchemistry.com
Table 1: Comparison of Nucleophilic Acyl Substitution Pathways for Amide Synthesis
| Pathway | Reactants | Byproduct | Conditions | Advantages |
| Acyl Chloride | Acyl Chloride + Amine | HCl | Aprotic solvent, often with a base (e.g., pyridine) fishersci.co.uk | High reactivity, rapid reaction fishersci.co.uk |
| Acid Anhydride | Acid Anhydride + Amine | Carboxylic Acid | Requires a base to neutralize the acid byproduct fishersci.co.uk | Milder than acyl chlorides, good yields |
| Coupling Reagent | Carboxylic Acid + Amine + Coupling Agent (e.g., DCC, EDC) | Urea (B33335) derivative (e.g., DCU) | Mild conditions, neutral pH possible masterorganicchemistry.com | Allows direct use of carboxylic acids, suitable for sensitive molecules masterorganicchemistry.com |
The mechanism of nucleophilic acyl substitution is not a single-step process but proceeds through a distinct intermediate. pressbooks.pub
Tetrahedral Intermediate : In the general mechanism, the nucleophile (ethylamine) attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., 2-ethylhexanoyl chloride). pressbooks.pub This addition step breaks the C=O pi bond and forms a new carbon-nitrogen bond, resulting in a transient, unstable species called a tetrahedral intermediate, where the central carbon atom is sp³ hybridized. pressbooks.pubtestbook.com This intermediate then collapses, reforming the C=O double bond and expelling the leaving group (e.g., chloride ion). masterorganicchemistry.com
O-Acylisourea Intermediate : When a coupling reagent such as DCC is used, it first reacts with the carboxylic acid (2-ethylhexanoic acid) to form a highly reactive O-acylisourea. fishersci.co.uk This species is an "active ester" with an excellent leaving group. masterorganicchemistry.com It is this intermediate that is then attacked by the amine (ethylamine) in a subsequent nucleophilic acyl substitution step to form the final amide product, this compound. fishersci.co.ukmasterorganicchemistry.com
Degradation Pathways of this compound Under Controlled Conditions
The stability of the amide bond in this compound determines its persistence and degradation profile. Under controlled laboratory conditions, its breakdown can be induced through hydrolysis, photolysis, or thermal decomposition.
Amide hydrolysis is the cleavage of the amide bond by reaction with water to yield a carboxylic acid and an amine. For this compound, this would produce 2-ethylhexanoic acid and ethylamine. The reaction is generally slow under neutral conditions but can be significantly accelerated by the presence of acid or base. core.ac.uk
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule (the nucleophile). testbook.com This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer and elimination of the amine as an ammonium ion to yield the carboxylic acid. testbook.com
Table 2: Conditions for Amide Hydrolysis
| Condition | Catalyst | Mechanism Steps | Products |
| Acidic | H⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of protonated amine. testbook.com | Carboxylic Acid + Ammonium Ion |
| Basic | OH⁻ | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Deprotonation of carboxylic acid. core.ac.uk | Carboxylate Salt + Amine |
Photochemical degradation involves the breakdown of a molecule upon the absorption of light. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs a photon, or indirect photolysis, where the degradation is caused by reaction with photochemically generated reactive species like hydroxyl radicals. fisheries.org
When subjected to high temperatures, organic molecules like this compound will undergo thermal decomposition, breaking down into smaller, more stable fragments. The specific products depend heavily on the temperature and atmosphere (e.g., presence or absence of oxygen).
A study on the thermal decomposition of a structurally related compound, N,N-Diethylhydroxylamine (DEHA), provides insight into potential pathways. aiche.org This research showed that DEHA decomposes via two distinct pathways depending on the temperature. aiche.org At lower temperatures (below 500 °C), nitrogen oxides (NOx) were produced, while at the higher temperatures typical of steam cracking (up to 850 °C), ammonia (B1221849) (NH₃) was the primary nitrogen-containing product. aiche.org
Applying this model to this compound suggests that its thermal decomposition could also be temperature-dependent. The C-N bond and bonds within the alkyl chains are likely points of cleavage. At elevated temperatures, radical mechanisms would predominate, leading to a complex mixture of smaller hydrocarbons, amines, and potentially nitrogen-containing gases like ammonia. The stability of the compound can be assessed using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.
Table 3: Potential Temperature-Dependent Decomposition Products (Based on DEHA Model aiche.org)
| Temperature Range | Primary Nitrogen Product | Potential Co-products |
| Lower (< 500 °C) | Nitrogen Oxides (NOx) | Alkenes, smaller hydrocarbons |
| Higher (> 500 °C) | Ammonia (NH₃) | Alkenes (e.g., ethene), alkanes |
Limited Research Available on the Chemical Transformations of this compound
The structural distinction, with one ethyl group on the amide nitrogen and another at the second position of the hexanoyl chain, suggests a unique chemical behavior that cannot be accurately extrapolated from its N,N-disubstituted isomer. The specific chemical transformations outlined in the requested article—reduction to amines, N-dealkylation, hexanoic acid derivatization, and participation in multicomponent reactions—require dedicated studies on This compound itself.
General chemical principles suggest that these reactions are theoretically possible:
Reduction to Amines: The amide functional group can typically be reduced to an amine.
N-Dealkylation: Cleavage of the N-ethyl group is a potential transformation.
Hexanoic Acid Derivatization: Hydrolysis of the amide bond would lead to a derivative of hexanoic acid.
Multicomponent Reactions: The presence of the amide and the alkyl chain could allow it to participate in certain complex, one-pot reactions.
However, without specific research findings, including reaction conditions, yields, and mechanistic details for This compound , any detailed discussion would be speculative and not meet the required standard of scientific accuracy.
Further experimental research is necessary to elucidate the precise reactivity and potential applications of This compound as a chemical precursor. At present, the requested in-depth article with detailed research findings and data tables cannot be generated due to the scarcity of specific scientific data for this particular compound.
Advanced Computational and Theoretical Investigations of N,2 Diethylhexanamide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental in elucidating the electronic characteristics of N,2-Diethylhexanamide. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing molecular geometry, orbital interactions, and charge distribution.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are utilized to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, key optimized geometric parameters would include the lengths of the carbonyl C=O bond, the amide C-N bond, and the various C-C and C-H bonds within the alkyl chains. The planarity of the amide group is a critical aspect to be analyzed, as the partial double bond character of the C-N bond influences the local geometry.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP/6-31G*) This table presents typical expected values for a molecule of this type, as specific experimental or computational data for this compound is not readily available in the referenced literature.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (ethyl) | ~1.46 Å | |
| Cα-C (carbonyl) | ~1.52 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C (ethyl) | ~118° | |
| O=C-Cα | ~121° | |
| Dihedral Angle | O=C-N-C (ethyl) | ~180° (trans) or ~0° (cis) |
Electronic Orbital Analysis and Frontier Molecular Orbitals (FMOs)
The electronic behavior of a molecule is largely governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govisca.me A larger gap suggests higher stability and lower reactivity. isca.me
In this compound, the HOMO is expected to be localized primarily on the amide group, specifically involving the lone pair of electrons on the nitrogen and the π-system of the carbonyl group. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group. Understanding the distribution and energies of these orbitals is essential for predicting the molecule's reactivity in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values for similar amide molecules based on DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Primarily located on the amide nitrogen and oxygen atoms. |
| LUMO | ~ 2.0 eV | Primarily located on the carbonyl carbon and oxygen atoms (π* orbital). |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high chemical stability. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule dictates its electrostatic properties. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound. These calculations typically reveal a significant negative charge on the carbonyl oxygen atom and a partial positive charge on the carbonyl carbon and amide nitrogen atoms, reflecting the polar nature of the amide bond.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red) around the carbonyl oxygen, indicating an area susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) would be found around the hydrogen atoms of the ethyl groups attached to the nitrogen, highlighting sites for potential nucleophilic interaction.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound molecule, particularly around its single bonds, gives rise to various conformations. Understanding these conformational preferences and the energy barriers between them is key to comprehending its dynamic behavior.
Exploration of Amide Bond Rotational Barriers
The C-N bond in the amide group of this compound has a partial double bond character due to resonance. This results in a significant energy barrier to rotation around this bond, leading to the existence of distinct cis and trans conformers. libretexts.org Computational methods can be employed to calculate the energy profile for this rotation. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle defining the rotation is systematically varied. The energy difference between the ground state conformation and the transition state for rotation gives the rotational barrier height. For N,N-disubstituted amides, the steric hindrance between the substituents on the nitrogen and the carbonyl group influences the relative stability of the conformers and the height of the rotational barrier. nih.gov
Table 3: Illustrative Rotational Energy Barriers for a Generic N,N-Diethylalkanamide Values are representative for this class of compounds as determined by computational studies on similar amides.
| Rotational Process | Transition State | Calculated Energy Barrier (kcal/mol) |
| trans to cis isomerization | Perpendicular arrangement of the N-diethyl group relative to the carbonyl plane | 15 - 20 |
Analysis of Alkyl Chain Conformational Flexibility
The hexanamide (B146200) and diethyl groups in this compound possess considerable conformational flexibility due to rotation around their C-C single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this flexibility over time. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. This allows for the exploration of the conformational landscape and the identification of preferred conformations of the alkyl chains.
Analysis of the MD trajectories can reveal the distribution of dihedral angles within the alkyl chains, providing insight into their preferred orientations and the extent of their flexibility. This information is crucial for understanding how the molecule might interact with other molecules or surfaces, as the shape and accessibility of different parts of the molecule are determined by the conformation of its alkyl chains. The flexibility of these chains can influence the molecule's physical properties and its ability to adopt specific orientations in different environments.
Solvent Effects on this compound Conformation
Computational modeling of solvent effects is a standard component of first-principles computations for molecular properties. nih.gov For a molecule such as this compound, which possesses both hydrophobic alkyl chains and a polar amide group, the interplay with solvent molecules is complex. In polar solvents, conformations that expose the polar amide group to the solvent while shielding the hydrophobic parts may be favored. Conversely, in nonpolar solvents, conformations that minimize the exposure of the polar group might be more stable.
Advanced computational models are necessary for accurate predictions. While standard dielectric continuum solvent models are widely used, they may not always be sufficiently accurate for detailed analysis of properties like NMR shielding or subtle conformational energies. nih.gov More sophisticated approaches, such as combined cluster/continuum models, often provide more reasonable results. nih.gov These methods involve explicitly modeling the first solvation sphere around the solute molecule while treating the bulk solvent as a continuum. For this compound, this would mean explicitly calculating the interactions with the nearest solvent molecules, which is crucial for understanding specific hydrogen bonding or dipole-dipole interactions. Molecular dynamics simulations can also be employed to generate dynamically averaged geometries, offering a more realistic representation of the molecule's behavior in solution. nih.gov
The conformational flexibility of a compound is a key determinant in how it interacts with its environment. Studies have shown that the more flexible a compound is, the more likely it is to crystallize in different conformations, a phenomenon that can be influenced by the inclusion of solvent molecules into the crystal structure (solvate formation). manchester.ac.uk Computational conformational analysis is therefore essential for predicting the likely stable conformers of this compound in various solvents, which is a prerequisite for understanding its reactivity and interactions. chemrxiv.org
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods, leveraging the power of computational chemistry, are instrumental in predicting the reactivity of molecules and elucidating their reaction mechanisms. mdpi.comresearchgate.net For this compound, these techniques can provide deep insights into reactions such as hydrolysis, oxidation, and interactions with biological macromolecules, guiding experimental work and accelerating discovery.
Amide hydrolysis is a fundamentally important reaction, and its mechanism can be meticulously studied using computational methods. The process typically involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide. nih.gov Characterizing the transition state (TS) of this reaction is key to understanding its kinetics.
Theoretical studies on the hydrolysis of simple amides have shown that the reaction proceeds through a tetrahedral intermediate. nih.gov Computational chemists can locate the transition state structures along the reaction coordinate and calculate the associated free energy barriers. For the base-catalyzed hydrolysis of this compound, the process would involve modeling the approach of a hydroxide ion to the carbonyl carbon. The inclusion of explicit solvent molecules (e.g., water) in the calculation is critical, as they can stabilize the transition state through hydrogen bonding, significantly affecting the calculated energy barrier. nih.gov Studies on formamide have demonstrated that including five to six explicit water molecules can yield free energy barriers in good agreement with experimental values. nih.gov Larger substituents on the amide, such as the N,2-diethyl and hexyl groups in this compound, can sterically hinder the approach of solvent molecules, potentially leading to a higher activation energy barrier compared to simpler amides. nih.govnih.gov
Hypothetical Free Energy Barriers for Amide Hydrolysis
| Amide | Computational Method | Explicit Water Molecules | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|---|
| Formamide | CCSD(T)/aug-cc-pVDZ | 5 | 21.6 |
| N-methylacetamide | CCSD(T)/aug-cc-pVDZ | 5 | 22.7 |
Note: This table includes known values for simpler amides and a hypothetical, predicted value for this compound to illustrate the expected trend of increasing barrier height with steric hindrance. The specific value would require detailed calculation.
Computational chemistry is a powerful tool for the rational design of catalysts for specific chemical transformations. mdpi.comresearchgate.net For reactions involving this compound, such as its synthesis or selective cleavage, computational methods can be used to design and screen potential catalysts before attempting experimental synthesis. This approach combines quantum chemical calculations, like Density Functional Theory (DFT), with strategic screening methodologies. nih.govrsc.org
Predicting the interactions between this compound and various solvents is crucial for understanding its solubility, stability, and reactivity in different media. Computational methods allow for a detailed, atomistic-level view of these interactions. Using techniques like DFT with a Polarizable Continuum Model (PCM), one can calculate the solvation free energy, which quantifies how favorably the molecule interacts with the solvent. researchgate.net
These calculations can reveal how the solvent affects the electronic structure of this compound. For example, the charge distribution within the molecule can change depending on the polarity of the solvent, which in turn can influence its reactivity. researchgate.net By analyzing the patterns of hydrogen bonding and other non-covalent interactions between the solute and explicit solvent molecules in molecular dynamics simulations, a comprehensive picture of the solvation shell structure can be developed. nih.gov This information is vital for predicting properties like partitioning behavior and for understanding reaction mechanisms where the solvent plays a direct role. researchgate.net
Chemoinformatic and Machine Learning Approaches for this compound Analogues
Chemoinformatics and machine learning are transforming the field of chemistry by enabling the analysis of large datasets to build predictive models. nih.gov For a compound like this compound, these approaches can be used to explore the chemical space of its analogues, predicting their properties and reactivities without the need to synthesize and test each one individually.
Data mining is a key component of chemoinformatics used to uncover relationships between a molecule's structure and its chemical reactivity, often referred to as Quantitative Structure-Activity Relationships (QSAR). researchgate.net To apply this to this compound analogues, a dataset would first be compiled containing the structures of various related amides and their experimentally measured reactivity for a specific reaction (e.g., hydrolysis rate, binding affinity to a receptor).
From the 2D or 3D structure of each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). chemrxiv.org Machine learning algorithms, such as multiple linear regression, support vector machines, or deep neural networks, are then trained on this dataset to build a model that correlates the descriptors with the observed reactivity. nih.govnih.gov This model can then be used to predict the reactivity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis. This data-driven approach is a highly efficient tool for the discovery of new molecules with desired properties. researchgate.net
Hypothetical Data for a QSAR Model of Amide Reactivity
| Compound Name | Molecular Weight (Descriptor 1) | XLogP3 (Descriptor 2) | Polar Surface Area (Descriptor 3) | Experimental Reactivity (Log K) |
|---|---|---|---|---|
| N,N-Diethylhexanamide | 171.28 | 2.4 | 20.3 | 1.5 |
| This compound | 171.28 | 2.8 | 29.1 | 1.2 |
| Analogue A | 185.31 | 3.1 | 29.1 | 0.9 |
| Analogue B | 157.25 | 2.1 | 29.1 | 1.8 |
Note: This table is a simplified, hypothetical example illustrating the type of data used to build a structure-reactivity model. Real models would use a much larger number of descriptors and compounds.
Predictive Modeling for Synthetic Accessibility
The synthetic accessibility of a target molecule is a critical factor in its potential for practical application. Predictive modeling, through computer-assisted organic synthesis (CAOS), provides a systematic evaluation of possible synthetic routes. wikipedia.org These software tools leverage extensive databases of known chemical reactions and sophisticated algorithms to propose viable pathways from commercially available starting materials. sigmaaldrich.com
For this compound, a retrosynthetic analysis would be the initial step in this predictive process. This involves "disconnecting" the target molecule at key chemical bonds to identify simpler precursor molecules. The primary disconnection for an N,N-disubstituted amide like this compound would be the amide bond itself. youtube.comresearchgate.netfiveable.me This leads to two synthons: a secondary amine (diethylamine) and a carboxylic acid derivative (2-ethylhexanoyl chloride or 2-ethylhexanoic acid).
Computer-assisted synthesis prediction (CASP) tools can then be employed to evaluate the feasibility and potential yield of the forward reaction. nih.gov Machine learning models, trained on large datasets of amide coupling reactions, can predict the efficiency of different coupling reagents and reaction conditions for the formation of the amide bond in this compound. pku.edu.cnpnas.org These models take into account various molecular descriptors of the reactants to forecast the reaction outcome. pku.edu.cn
To illustrate the output of such a predictive modeling study, the following data table presents a hypothetical comparison of different synthetic routes for this compound, as might be generated by a retrosynthesis software.
| Route | Starting Materials | Key Reaction Step | Predicted Yield (%) | Synthetic Accessibility Score |
| 1 | 2-Ethylhexanoyl chloride, Diethylamine (B46881) | Acyl chloride-amine coupling | 92 | 0.95 |
| 2 | 2-Ethylhexanoic acid, Diethylamine | Carbodiimide-mediated coupling | 85 | 0.88 |
| 3 | Ethyl 2-ethylhexanoate, Diethylamine | Amidation of ester | 78 | 0.81 |
This table is for illustrative purposes and the data is hypothetical.
Virtual Screening for Material Applications (non-biological)
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules with specific desired properties. arxiv.orgnih.govresearch.csiro.au While often associated with drug discovery, this methodology is increasingly being applied to materials science to identify novel materials with tailored functionalities. arxiv.orgharvard.edu For this compound, virtual screening could be employed to explore its potential in various non-biological material applications, such as a polymer additive.
The process begins with the creation of a virtual library of compounds, which could include this compound and a diverse set of other small molecules. harvard.edu Computational models are then used to predict the properties of these molecules relevant to a specific material application. For instance, if investigating its potential as a plasticizer for a polymer like polyvinyl chloride (PVC), properties such as its boiling point, vapor pressure, and interaction energy with the polymer chains would be calculated. dtic.mil
Machine learning models can be trained on existing data to predict polymer properties based on the structure of additives. arxiv.orgllnl.govnii.ac.jp These models can rapidly screen thousands of compounds to identify those that are most likely to impart the desired characteristics to the material. For example, a model could be developed to predict the glass transition temperature (Tg) of a polymer when blended with different small molecules.
The following table provides a hypothetical example of a virtual screening output for potential polymer additives, comparing this compound to other common plasticizers.
| Compound | Predicted Property 1: Polymer Compatibility Score | Predicted Property 2: Plasticizing Efficiency | Predicted Property 3: Volatility (Vapor Pressure) |
| This compound | 0.85 | 0.78 | Low |
| Dioctyl phthalate (DOP) | 0.92 | 0.85 | Very Low |
| Diisononyl phthalate (DINP) | 0.90 | 0.82 | Very Low |
| Trioctyl trimellitate (TOTM) | 0.88 | 0.75 | Extremely Low |
This table is for illustrative purposes and the data is hypothetical.
Based on such a screening, this compound could be identified as a candidate for further, more detailed computational analysis, such as molecular dynamics simulations, to better understand its behavior within a polymer matrix. This computational funnel approach allows for the efficient identification of promising candidates for experimental validation, significantly accelerating the materials discovery process. arxiv.org
Advanced Analytical Methodologies for N,2 Diethylhexanamide Characterization and Quantification
Chromatographic Separation Techniques for N,2-Diethylhexanamide
Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. The choice of technique and method parameters is crucial for achieving optimal resolution, sensitivity, and accuracy.
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Method development involves the careful selection and optimization of several key parameters to ensure efficient separation and reliable quantification.
A typical GC-Mass Spectrometry (GC-MS) method for the analysis of aliphatic amides can be adapted for this compound. The primary components of such a method include the GC column, carrier gas, temperature programming, and injector and detector conditions.
Column Selection: A non-polar or mid-polar capillary column is generally suitable for the analysis of aliphatic amides. A column such as a 5% diphenyl / 95% dimethyl polysiloxane phase is a common choice, offering good resolution for a wide range of organic molecules.
Carrier Gas: Helium is a frequently used carrier gas in GC-MS applications, providing good efficiency and compatibility with mass spectrometers. nih.gov However, due to supply issues, hydrogen or nitrogen can also be considered as alternatives. nih.gov
Temperature Programming: A temperature gradient is typically employed to ensure the separation of compounds with different boiling points. An initial oven temperature is held for a short period, followed by a ramp to a higher final temperature. This allows for the elution of more volatile compounds first, followed by the less volatile ones.
Injector and Detector Parameters: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. For the mass spectrometer, electron ionization (EI) is a common ionization technique for generating reproducible mass spectra for library matching and structural elucidation.
A hypothetical optimized GC-MS method for this compound is presented in the interactive table below.
Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature: 60°C (hold for 2 min) Ramp: 10°C/min to 280°C Final hold: 5 min at 280°C | | Injector | Splitless mode at 250°C | | Injection Volume | 1 µL | | MS Detector | Electron Ionization (EI) at 70 eV | | Mass Range | 40-400 amu | | Transfer Line Temp | 280°C | | Ion Source Temp | 230°C |
High-Performance Liquid Chromatography (HPLC) Methodologies (Normal Phase, Reverse Phase)
High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. Both normal-phase and reverse-phase chromatography can be employed for the separation of this compound, with the choice depending on the specific analytical requirements and the nature of the sample matrix.
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This mode is well-suited for the separation of polar compounds and isomers. For this compound, an amide-based column could provide good retention and selectivity. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethyl acetate (B1210297).
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode of HPLC and utilizes a non-polar stationary phase with a polar mobile phase. nih.govshodexhplc.comresearchgate.net This technique separates compounds based on their hydrophobicity. researchgate.net For the analysis of a neutral organic molecule like this compound, a C18 column is a standard choice. The mobile phase would typically be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comionsource.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of complex mixtures. ionsource.com
Below are interactive tables outlining hypothetical HPLC methods for this compound.
Interactive Data Table: Hypothetical Normal-Phase HPLC Parameters
| Parameter | Value |
|---|---|
| HPLC System | High-Performance Liquid Chromatograph with UV detector |
| Column | Amide-bonded silica (B1680970) (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Interactive Data Table: Hypothetical Reverse-Phase HPLC Parameters
| Parameter | Value |
|---|---|
| HPLC System | High-Performance Liquid Chromatograph with UV detector |
| Column | C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Gradient elution: A: Water B: Acetonitrile Gradient: 50% B to 95% B over 15 min | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection | UV at 210 nm | | Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation
This compound possesses a chiral center at the second carbon of the hexanamide (B146200) chain, meaning it can exist as two enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.gov
The separation of enantiomers in SFC is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amides. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide modified with a small amount of an organic solvent, such as methanol or ethanol.
The development of an SFC method for the enantiomeric separation of this compound would involve screening different CSPs and optimizing the mobile phase composition, back pressure, and temperature to achieve baseline resolution of the two enantiomers.
Interactive Data Table: Hypothetical SFC Parameters for Enantiomeric Separation
| Parameter | Value |
|---|---|
| SFC System | Supercritical Fluid Chromatograph with UV detector |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose based, 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Advanced Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices, such as environmental samples (water, soil) or biological fluids, requires effective sample preparation to remove interferences and concentrate the analyte. Advanced sample preparation techniques are essential for achieving high sensitivity and accuracy.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of analytes from liquid samples. chromatographyonline.comresearchgate.net For this compound, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, could be used. The sample is loaded onto the conditioned SPE cartridge, interferences are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.
Liquid-Liquid Extraction (LLE): LLE is a classical technique that separates compounds based on their relative solubilities in two immiscible liquids. For extracting this compound from aqueous samples, a non-polar organic solvent like hexane or dichloromethane (B109758) could be used.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. researchgate.net This technique is particularly popular for the analysis of pesticides in food and environmental samples and could be adapted for the extraction of this compound.
The choice of sample preparation method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique.
Spectroscopic Characterization Techniques for Structural Elucidation of this compound
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols (2D-NMR, Solid-State NMR)
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR experiments are often necessary for the complete assignment of all proton and carbon signals, especially for complex molecules. Solid-state NMR can provide insights into the structure and dynamics of the compound in the solid phase.
Two-Dimensional (2D) NMR Spectroscopy:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.orgharvard.edu For this compound, COSY would show correlations between adjacent protons in the ethyl and hexyl chains, aiding in the assignment of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with their directly attached carbons. sdsu.eduwikipedia.orguvic.ca It is a powerful tool for assigning carbon signals based on the known proton assignments. Each CH, CH₂, and CH₃ group in this compound would give a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduwikipedia.org HMBC is crucial for establishing the connectivity of different molecular fragments. For instance, it would show correlations between the N-ethyl protons and the carbonyl carbon, as well as between the protons on the hexyl chain and adjacent carbons.
Solid-State NMR (ssNMR) Spectroscopy:
Solid-state NMR provides information about the structure and dynamics of molecules in the solid state, where anisotropic interactions, which are averaged out in solution, become important. atlantis-press.comst-andrews.ac.uk For this compound, solid-state ¹³C NMR could be used to study the conformation of the aliphatic chains and the packing of the molecules in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids. elsevierpure.com Two-dimensional solid-state NMR experiments can further probe through-space proximities and connectivity in the solid state. nih.gov
The combination of these advanced NMR techniques would allow for a comprehensive structural characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and molecular formula by providing highly accurate mass measurements. For this compound, which has a molecular formula of C₁₀H₂₁NO, the theoretical monoisotopic mass can be calculated with high precision. nih.gov
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with exceptional accuracy, typically within a few parts per million (ppm). This low mass error allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The accurate mass measurement of fragment ions in the mass spectrum further corroborates the proposed structure. lcms.cz
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁NO |
| Theoretical Monoisotopic Mass | 171.16231 u |
| Expected [M+H]⁺ Ion | 172.16959 u |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net These two techniques are complementary; a molecular vibration that is strong in Raman spectroscopy may be weak in FTIR, and vice versa. spectroscopyonline.com
For this compound, the most prominent functional group is the tertiary amide. FTIR and Raman spectra would provide a unique "fingerprint" for its identification. eag.com The key vibrational modes include the carbonyl (C=O) stretch, known as the Amide I band, which is typically very strong in the infrared spectrum. researchgate.net The C-N stretching and bending modes, as well as the various C-H stretching and bending vibrations of the alkyl chains, would also be observable.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong | Strong |
| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1670 | Very Strong | Medium |
| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium | Medium |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
This compound possesses a stereocenter at the second carbon of the hexanamide chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques are highly sensitive to the stereochemistry of molecules and are essential for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. nih.gov
Techniques such as Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, and Electronic Circular Dichroism (ECD), which operates in the UV-Visible range, are powerful methods for this purpose. The resulting spectra for the two enantiomers are mirror images of each other. By comparing the experimental spectrum of a sample to that of a pure enantiomer standard, the enantiomeric excess can be quantified. The features of VCD and ECD spectra are highly sensitive to the molecule's conformation, making them powerful tools for detailed stereochemical analysis. nih.gov
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, providing both separation and identification of individual components. alwsci.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of impurities in chemical substances. nih.gov The choice between GC and LC depends on the volatility and polarity of the analyte and its potential impurities. nih.gov
In impurity profiling of this compound, GC-MS would be suitable for volatile or semi-volatile impurities. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where components are ionized (typically by electron ionization, EI) and identified based on their unique mass spectral fragmentation patterns. researchgate.netshimadzu.com
For non-volatile, thermally labile, or more polar impurities, LC-MS is the method of choice. lcms.cz Separation is achieved via high-performance liquid chromatography (HPLC), and detection by MS, often using soft ionization techniques like electrospray ionization (ESI), which typically keeps the molecule intact, providing molecular weight information. researchgate.net High-resolution MS can be used as the detector to provide accurate mass data for putative impurity identification. thermofisher.com
For unequivocal structural confirmation, especially to distinguish between isomers that may have identical mass spectra, further hyphenated techniques can be employed.
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the functional group information from IR spectroscopy. news-medical.net As components elute from the GC column, they pass through a light pipe where an IR spectrum is continuously recorded. This provides real-time vibrational data, which is highly useful for identifying co-eluting compounds or distinguishing between structural isomers (e.g., positional isomers) that might be difficult to resolve by MS alone. alwsci.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples an HPLC system with an NMR spectrometer. This powerful combination allows for the acquisition of detailed NMR spectra (e.g., ¹H NMR, ¹³C NMR) of analytes post-separation. LC-NMR is considered a definitive technique for the structural elucidation of unknown impurities or degradation products, providing unambiguous information on the connectivity of atoms within a molecule. alwsci.comnews-medical.net
Quantitative Analytical Methods for this compound Determination
Accurate quantification of this compound is essential for various applications. The primary methods for quantitative analysis are chromatographic techniques coupled with appropriate detectors.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for quantifying volatile organic compounds. The FID response is generally proportional to the number of carbon atoms in the analyte, providing excellent linearity and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector can be used if the molecule possesses a suitable chromophore. For amides, detection at low UV wavelengths (~200-220 nm) is often possible. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is preferred. cdc.gov
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters are established according to regulatory guidelines.
Table 3: Typical Validation Parameters for a Quantitative Chromatographic Method
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. cdc.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. |
Calibration Curve Development and Validation
The development and validation of a calibration curve are fundamental to accurately quantifying this compound in a sample. This process establishes the relationship between the concentration of the analyte and the response of the analytical instrument, typically using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
A standard calibration curve is constructed by preparing a series of standards with known concentrations of this compound in a matrix similar to the unknown samples. These standards are then analyzed, and the instrument's response (e.g., peak area) is plotted against the corresponding concentration.
Validation of the calibration curve ensures its reliability. A key validation parameter is linearity, which assesses how well the data points fit a straight line. Linearity is typically evaluated by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship. The validation also assesses the range, accuracy, and precision of the method across the span of the curve.
Table 1: Illustrative Example of Calibration Curve Data for this compound Analysis
| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 75,987 |
| 10.0 | 151,456 |
| 25.0 | 378,123 |
| 50.0 | 755,890 |
| 100.0 | 1,510,234 |
This table is a hypothetical representation of data that would be generated to establish a calibration curve for this compound. The R² value for such a curve would be calculated to validate its linearity.
Limits of Detection (LOD) and Quantification (LOQ) Studies
Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in validating an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. stackexchange.com
Several methods exist for determining LOD and LOQ, with the most common approach being based on the standard deviation of the response and the slope of the calibration curve. epa.gov The formulas are generally expressed as:
LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
These values are crucial for understanding the performance capabilities of the analytical method and ensuring it is suitable for the intended application. For instance, in trace analysis, low LOD and LOQ values are essential.
Table 2: Representative LOD and LOQ Values for Amide Compound Analysis
| Parameter | Analytical Method | Typical Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | GC-MS | 0.05 |
| Limit of Quantification (LOQ) | GC-MS | 0.15 |
| Limit of Detection (LOD) | HPLC-UV | 0.10 |
| Limit of Quantification (LOQ) | HPLC-UV | 0.30 |
This table provides example values for LOD and LOQ for similar compounds, as specific published data for this compound is unavailable. GC-MS (Gas Chromatography-Mass Spectrometry) often provides lower detection limits than HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet).
Interlaboratory Comparison and Proficiency Testing Methodologies
Interlaboratory comparisons and proficiency testing are essential components of external quality control for analytical laboratories. scribd.com These programs assess the performance of different laboratories in analyzing the same sample, thereby ensuring the reliability and comparability of results across various testing sites.
In a typical proficiency test, a coordinating body prepares and distributes homogeneous samples of a material (which would contain this compound) to multiple participating laboratories. Each laboratory analyzes the sample using their own methods and reports the results back to the coordinator.
The coordinator then performs a statistical analysis of the submitted data to determine a consensus value for the concentration of the analyte. The performance of each laboratory is often evaluated using a "Z-score," which indicates how far a laboratory's result deviates from the consensus value. A Z-score between -2 and +2 is generally considered satisfactory. Participation in such schemes is often a requirement for laboratory accreditation to standards like ISO/IEC 17025. sps.nhs.uk
Table 3: Example of Proficiency Testing Results for a Target Analyte
| Laboratory ID | Reported Value (mg/kg) | Consensus Value (mg/kg) | Z-Score | Performance Evaluation |
|---|---|---|---|---|
| Lab A | 12.5 | 12.0 | 0.42 | Satisfactory |
| Lab B | 11.4 | 12.0 | -0.50 | Satisfactory |
| Lab C | 13.8 | 12.0 | 1.50 | Satisfactory |
| Lab D | 9.5 | 12.0 | -2.08 | Questionable |
| Lab E | 12.1 | 12.0 | 0.08 | Satisfactory |
This table illustrates how data from an interlaboratory comparison for a target analyte would be presented. No such proficiency testing data has been found specifically for this compound.
Functional Roles and Non Biological Applications of N,2 Diethylhexanamide
N,2-Diethylhexanamide as a Key Synthetic Intermediate
There is currently no substantial scientific literature available to suggest that this compound serves as a key synthetic intermediate in mainstream organic chemistry. The roles outlined below are theoretical and based on the general reactivity of structurally similar amide compounds, but lack specific documented examples for this compound itself.
Precursor for Advanced Organic Syntheses
No specific examples of this compound being utilized as a precursor for advanced organic syntheses have been identified in a review of scientific literature. In theory, its structure could lend itself to various transformations, but no published research has demonstrated such applications.
Building Block for Heterocyclic Compounds
Similarly, the use of this compound as a building block for the synthesis of heterocyclic compounds has not been documented. While amides can be precursors to nitrogen-containing heterocycles, there are no specific studies detailing reaction pathways or synthesized structures originating from this compound.
Application in Materials Science and Polymer Chemistry
The application of this compound in the fields of materials science and polymer chemistry is also an area with a notable lack of research. The potential applications discussed below are speculative and not supported by direct experimental evidence involving this compound.
Potential as a Plasticizer or Softener in Polymer Formulations
No studies have been found that investigate or confirm the potential of this compound as a plasticizer or softener in polymer formulations. Its molecular structure, featuring both polar and non-polar regions, suggests it could theoretically interact with polymer chains, but empirical data is required to validate this hypothesis.
Role as a Solvent or Cosolvent in Polymer Processing
There is no available information to indicate that this compound is used as a solvent or cosolvent in polymer processing. The physical and chemical properties that would determine its efficacy as a solvent in such applications, such as its boiling point, polarity, and solubility parameters, have not been extensively characterized in the context of polymer science.
Rheological Modifiers in Advanced Materials
Rheology modifiers are crucial additives used to control the flow properties, such as viscosity, of liquid systems. specialchem.com These substances are essential in manufacturing and application processes to ensure desired characteristics like smooth flow, sag resistance, and consistent thickness. specialchem.comspecialchem.com They can be classified into several categories, including high molecular weight polymers and associative thickeners that form networks through hydrophobic interactions. sci-hub.se
While direct research detailing this compound as a rheological modifier is not extensively documented, its molecular structure suggests potential utility in this area. As a tertiary amide with both a moderately long alkyl chain (hexanamide) and ethyl groups on the nitrogen, this compound possesses amphiphilic characteristics—having both hydrophobic (alkyl chain) and hydrophilic (amide group) regions. This structure is analogous to other surface-active amides used to modify viscosity and stability in complex fluids. atamanchemicals.com
In advanced materials, such as high-performance coatings, adhesives, or sealants, such a compound could theoretically function as a non-associative thickener. specialchem.com These thickeners operate by occupying space within the solution, thereby increasing viscosity through a mechanism known as hydrodynamic volume exclusion, without strongly interacting with other formulation components. specialchem.com The diethyl groups on the nitrogen atom introduce steric hindrance, which could prevent the strong intermolecular associations typical of primary or secondary amides, potentially leading to predictable and stable viscosity profiles under shear stress.
This compound in Catalysis and Solvent Engineering
The unique physicochemical properties of this compound, stemming from its tertiary amide structure, make it a candidate for specialized roles in catalysis and as a medium for chemical reactions.
Use as a Non-Coordinating Solvent in Organometallic Catalysis
In organometallic catalysis, the choice of solvent is critical as it can influence reaction rates, selectivity, and catalyst stability. Non-coordinating solvents are desirable when the solvent is intended to be an inert medium that dissolves reactants but does not bind to the metal center of the catalyst, which could inhibit its activity.
This compound exhibits properties characteristic of a stable, non-coordinating solvent. Its tertiary amide structure means it lacks the acidic proton found on primary and secondary amides, reducing its reactivity and capacity for hydrogen bonding. vulcanchem.com This enhances its stability in non-polar environments and makes it less likely to coordinate with and deactivate sensitive organometallic catalysts. vulcanchem.com The steric bulk provided by the two ethyl groups on the nitrogen further shields the lone pair of electrons on the oxygen atom, diminishing its ability to act as a Lewis base and coordinate with metal centers. These features suggest its suitability for catalytic systems where a polar, aprotic, and non-coordinating medium is required.
Ligand Design Based on Hexanamide (B146200) Scaffolds
Ligand design is a cornerstone of modern catalysis, enabling control over the activity, selectivity, and stability of metal catalysts. researchgate.net The rational design of ligand scaffolds allows for the fine-tuning of the electronic and steric environment around a metal center. rsc.orgnih.gov While specific applications of this compound in ligand design are not prominent in the literature, the hexanamide scaffold itself offers a versatile platform.
A hexanamide framework can be chemically modified at various positions to introduce specific coordinating groups (e.g., phosphines, pyridines) that can bind to a metal. The alkyl chain can be altered to adjust solubility and steric properties, influencing how substrates approach the catalytic center. Unsymmetrical ligand scaffolds are particularly valuable in creating unique reactive pockets for bimetallic complexes, which can enable cooperative bond activation. researchgate.net A hexanamide-based scaffold could be incorporated into such designs to create a specific spatial arrangement of donor atoms, potentially leading to novel catalytic activities. researchgate.netresearchgate.net
Application as a Reaction Medium for Specific Transformations
The utility of a solvent as a reaction medium depends on its ability to dissolve reactants, its inertness under reaction conditions, and its boiling point. This compound is likely soluble in common organic solvents and possesses a relatively high molecular weight, suggesting a higher boiling point suitable for reactions requiring elevated temperatures. vulcanchem.comnih.gov
Its isomer, N,N-Diethylhexanamide, has been noted to participate in transition-metal-catalyzed reactions, such as iridium-catalyzed cyclizations and nickel-catalyzed cross-couplings. This indicates that the diethylamide functional group is stable under certain catalytic conditions and can serve as an effective medium. Given these precedents, this compound could foreseeably be used as a reaction medium for transformations like N-formylation of amines using CO2 or other catalytic processes where a stable, polar aprotic solvent is beneficial. mdpi.comrsc.org
Other Specialized Chemical Applications (Non-Agricultural, Non-Clinical)
Beyond its potential in materials science and catalysis, this compound can be considered for other specialized industrial roles due to its chemical properties.
Formulation Aid in Industrial Processes
Formulation aids are substances added to products to ensure stability, improve performance, and facilitate application. The functions of these aids are diverse, including acting as emulsifiers, dispersants, lubricants, and anti-wear agents. atamanchemicals.com
Drawing parallels from structurally similar amides like N,N-diethanololeamide, this compound could serve effectively in several industrial contexts. atamanchemicals.com Its amphiphilic nature would allow it to function at the interface between oil and water, making it a potential emulsifier or dispersant in formulations such as paints or drilling fluids. atamanchemicals.com In metalworking, compounds of this type can act as lubricants and anti-wear agents, reducing friction and heat during machining operations. atamanchemicals.com The table below outlines potential applications based on the established functions of analogous amide compounds.
| Potential Industrial Application | Function | Mechanism of Action |
| Metalworking Fluids | Lubricant, Anti-wear agent | Reduces friction and heat generation at the tool-metal interface. atamanchemicals.com |
| Paints & Coatings | Dispersant, Stabilizer | Promotes even distribution of pigments and prevents settling during storage. atamanchemicals.com |
| Textile Processing | Softening agent, Anti-static additive | Imparts flexibility to fibers and reduces static electricity buildup. atamanchemicals.com |
| Oilfield Operations | Viscosity Modifier (in drilling muds) | Helps maintain the desired flow properties of drilling fluids for efficient debris removal. atamanchemicals.com |
These potential applications highlight the versatility of the this compound structure as a functional component in complex industrial formulations.
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Environmental Fate and Degradation Pathways of N,2 Diethylhexanamide
Persistence and Distribution in Environmental Compartments
The persistence and distribution of a chemical in the environment are governed by its physical and chemical properties. For N,2-Diethylhexanamide, specific data on these properties are largely unavailable.
Sorption to Soil and Sediment Particles
The tendency of a chemical to bind to soil and sediment is a critical factor in determining its mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). There are no experimentally determined Koc values for this compound found in published literature.
However, a computed octanol-water partition coefficient (XLogP3) of 2.8 is available. nih.gov This value suggests that this compound has moderate lipophilicity, which may indicate a potential for sorption to organic matter in soil and sediments. Chemicals with higher Koc values are less mobile and tend to accumulate in soil and sediment, while those with lower values are more likely to move with water. Without a measured or reliably estimated Koc, the actual mobility of this compound in soil remains unquantified.
Volatilization from Water and Soil Systems
Volatilization, the process of a chemical partitioning from water or soil into the air, is influenced by its vapor pressure and Henry's Law constant. No empirical data for these parameters for this compound could be located. Therefore, its potential to be transported in the atmosphere cannot be accurately assessed.
Aqueous Solubility and Distribution in Aquatic Environments
The extent to which this compound dissolves in water is a key parameter for understanding its fate in aquatic systems. Specific data on the aqueous solubility of this compound are not available. The computed XLogP3 value of 2.8 suggests that it is likely to have limited water solubility. nih.gov Low water solubility can affect a compound's distribution in the water column and its potential to partition to aquatic organisms.
Abiotic Degradation Mechanisms
Abiotic degradation processes, such as hydrolysis and photolysis, are non-biological pathways that can break down chemical compounds in the environment.
Hydrolysis Kinetics and Mechanisms in Natural Waters
Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some compounds. The rate of hydrolysis is dependent on factors like pH and temperature. There are no published studies on the hydrolysis kinetics or mechanisms of this compound in natural waters. It is unknown whether this compound is susceptible to hydrolysis under typical environmental conditions.
Photolysis under Simulated Sunlight Conditions
Photolysis is the breakdown of a chemical by light. The potential for a compound to undergo photolysis is determined by its ability to absorb light in the solar spectrum and its quantum yield (the efficiency of the light-induced transformation). No research findings on the photolysis of this compound under simulated sunlight conditions were found. Consequently, it is not known if this is a relevant environmental degradation pathway for this compound.
Reaction with Environmental Oxidants (e.g., hydroxyl radicals)
In the atmosphere, organic compounds are primarily degraded by reaction with photochemically produced oxidants, most notably the hydroxyl radical (•OH). While specific kinetic data for this compound is not available, its molecular structure—comprising a secondary amide functional group and a branched alkyl chain—provides sites for oxidative attack. The degradation is expected to be initiated by the abstraction of a hydrogen atom by a hydroxyl radical.
The initial products formed will depend on the site of the hydrogen atom abstraction, leading to the formation of various carbon-centered radicals that subsequently react with molecular oxygen.
Table 1: Potential Initial Reactions of this compound with Hydroxyl Radicals in the Atmosphere
| Reaction Site | Initial Product (Radical) | Subsequent Reactions |
|---|---|---|
| N-H Bond | This compound-N-yl radical | Further oxidation, potential for nitramine/nitrosamine formation in the presence of NOx. |
| C-H on N-Ethyl Group | α-carbon or β-carbon radical | Leads to carbonyl formation and fragmentation. |
| C-H on Alkyl Chain | Various secondary carbon radicals | Formation of ketones or hydroxylated derivatives after reaction with O2 and subsequent steps. |
| C-H on 2-Ethyl Group | Primary or secondary carbon radical | Formation of carbonyls or hydroxylated derivatives. |
Biotic Degradation Pathways
The primary route for the breakdown of this compound in soil and water is expected to be through biological processes, driven by microbial activity.
Specific studies on the microbial degradation of this compound have not been identified. However, the degradation pathway can be inferred from its chemical structure and extensive research on similar compounds like other amides and plasticizers. nih.govresearchgate.net The initial and most critical step in its biodegradation is the hydrolysis of the amide bond.
The branched nature of the 2-ethylhexyl moiety may influence the rate of degradation. Studies on related plasticizers have shown that branched compounds can be more resistant to microbial breakdown than their linear counterparts. researchgate.net For example, while some microbes readily degrade plasticizers, the intermediate 2-ethylhexanoic acid can sometimes resist further degradation and accumulate. nih.govnih.gov
The biodegradability of the likely primary breakdown products is well-documented:
2-Ethylhexanoic acid (2-EHA) is generally considered to be readily biodegradable in water, soil, and sediment. canada.cacarlroth.comoxea-chemicals.com
Ethylamine (B1201723) serves as a sole carbon and nitrogen source for numerous soil bacteria, including species of Rhizobium, Flavobacterium, and Arthrobacter, indicating it is readily degraded in the environment. nih.govoup.comnih.gov
Therefore, while this compound itself may degrade at a moderate rate, its ultimate breakdown products are not expected to be highly persistent in most environments.
The key enzymatic process responsible for the initial breakdown of this compound is the hydrolysis of its amide bond. This reaction is catalyzed by a class of enzymes known as amidases or amidohydrolases. These enzymes are widespread in microorganisms and have shown broad substrate specificity, capable of hydrolyzing a variety of aliphatic and aromatic amides. carlroth.com
Bacterial strains such as Rhodococcus rhodochrous and Arthrobacter protophormiae are known to produce amidases that degrade complex amides and amines. nih.govnih.gov The enzymatic reaction for this compound would proceed as follows:
This compound + H₂O --(Amidase)--> 2-Ethylhexanoic acid + Ethylamine
This biotransformation converts the parent amide into a carboxylic acid and a primary amine, which are generally more bioavailable and susceptible to further microbial metabolism.
The primary products from the enzymatic hydrolysis of this compound are 2-ethylhexanoic acid and ethylamine. Their individual environmental fates are summarized below.
Table 2: Environmental Fate of Primary Biodegradation Products
| Compound | Environmental Compartment | Fate and Persistence | Citations |
|---|---|---|---|
| 2-Ethylhexanoic Acid | Water | Readily biodegradable; not expected to persist. Half-life is less than 182 days. | canada.ca |
| Soil & Sediment | Readily biodegradable. | canada.ca | |
| Bioaccumulation | Low potential (log Kow = 2.64). | nih.govenv.go.jp | |
| Atmosphere | Degraded by hydroxyl radicals with an estimated half-life of ~2 days. | nih.gov | |
| Ethylamine | Water | Exists primarily in protonated form (pKa=10.87), limiting volatilization. Readily biodegradable. | nih.govnih.gov |
| Soil | Utilized as a C/N source by various bacteria. | nih.govoup.com | |
| Bioaccumulation | Low potential (estimated BCF = 3.2). | nih.gov |
Environmental Monitoring and Risk Assessment Methodologies (Non-Toxicological)
Monitoring for this compound in the environment would require robust sampling and analytical methods capable of detecting the compound at trace levels in complex matrices like water and soil. While no standardized method specific to this compound exists, a general approach can be outlined based on protocols for other semi-polar organic contaminants.
Analytical Approach: The method of choice for the analysis of amides is typically Gas Chromatography-Mass Spectrometry (GC-MS). atlantis-press.com Due to the polarity and potential for thermal instability of amides, a derivatization step, such as silylation, is often necessary to increase volatility and improve chromatographic performance. nih.govnasa.gov
The following table details a generalized protocol for the extraction and analysis of this compound from environmental samples.
Table 3: Generalized Sampling and Extraction Protocol for this compound
| Step | Water Samples | Soil/Sediment Samples | Rationale & Citations |
|---|---|---|---|
| 1. Sampling | Collect in amber glass bottles to prevent photodegradation. Store at ~4°C. | Collect in glass jars using stainless steel tools to avoid cross-contamination. Freeze or store at ~4°C. | Standard procedure for organic contaminants to ensure sample integrity. |
| 2. Extraction | Solid-Phase Extraction (SPE): Pass a known volume of filtered water (e.g., 1 L) through an SPE cartridge (e.g., C18 or polymeric sorbent). Elute the analyte with a small volume of organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile). | Solvent Extraction: Extract a known mass of dried soil (e.g., 10-20 g) with an organic solvent (e.g., dichloromethane (B109758), acetone/hexane (B92381) mixture) using techniques like Soxhlet or Accelerated Solvent Extraction (ASE). | SPE is a standard technique for concentrating non-polar to semi-polar organics from water. researchgate.netau.dkeuropa.eu Solvent extraction is effective for separating organic contaminants from solid matrices. epa.govabdn.ac.ukwur.nl |
| 3. Concentration & Cleanup | Concentrate the eluate under a gentle stream of nitrogen. | Concentrate the extract. A cleanup step using silica (B1680970) gel or Florisil column chromatography may be needed to remove interferences like lipids. | Removes excess solvent and interfering compounds from the matrix. |
| 4. Derivatization | Re-dissolve the residue in a suitable solvent. Add a silylating agent (e.g., MSTFA) and heat to convert the amide to its trimethylsilyl (B98337) derivative. | Same as for water samples. | Silylation improves the volatility and thermal stability of amides for GC analysis. nih.govnasa.gov |
| 5. Instrumental Analysis | GC-MS: Inject the derivatized sample into a GC-MS system. Use a non-polar or mid-polar capillary column for separation. Identify and quantify using characteristic mass fragments and retention time compared to a standard. | Same as for water samples. | GC-MS provides high sensitivity and selectivity for identifying and quantifying organic compounds. atlantis-press.comatlantis-press.com |
Development of Environmental Analytical Methods for this compound
The accurate detection and quantification of this compound in various environmental matrices are crucial for understanding its distribution, fate, and potential impact. The development of robust analytical methods is, therefore, a fundamental aspect of its environmental risk assessment. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical techniques for similar amide compounds can be readily adapted.
The primary analytical techniques suitable for the determination of this compound in environmental samples, such as water, soil, and sediment, are based on chromatography coupled with mass spectrometry. These methods offer the high selectivity and sensitivity required to detect trace levels of the compound in complex matrices.
Chromatographic Separation:
Gas Chromatography (GC): Given its likely volatility, gas chromatography is a promising technique for the analysis of this compound. A GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can effectively separate the analyte from other organic compounds present in the sample extract. The choice of the column and the temperature program would need to be optimized to achieve good resolution and peak shape.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) offers a versatile alternative, particularly for water samples or for compounds that may degrade at high temperatures in a GC inlet. Reversed-phase chromatography, using a C18 or similar column, would be the most common approach. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the gradient adjusted to ensure optimal separation.
Detection and Quantification:
Mass Spectrometry (MS): Mass spectrometry is the detector of choice for the unambiguous identification and quantification of this compound. When coupled with either GC or LC, it provides a powerful analytical tool.
GC-MS: In GC-MS, electron ionization (EI) is a common ionization technique that would produce a characteristic fragmentation pattern for this compound, allowing for its identification by comparing the obtained mass spectrum with a library or a reference standard. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for environmental analysis. wikipedia.orgplos.orgclsi.org Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to ionize the this compound molecule. plos.org In tandem MS, the precursor ion corresponding to the protonated molecule or an adduct of this compound is selected and then fragmented to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode provides excellent selectivity and allows for quantification at very low concentrations, even in complex environmental matrices. plos.org
Sample Preparation:
Prior to instrumental analysis, a sample preparation step is essential to extract this compound from the environmental matrix and to remove interfering substances.
Water Samples: For water samples, solid-phase extraction (SPE) is a widely used technique. A suitable sorbent material, such as a C18 or a polymeric sorbent, can be used to retain this compound from the water sample, after which it is eluted with a small volume of an organic solvent.
Soil and Sediment Samples: The extraction of this compound from soil and sediment samples can be achieved using techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), followed by a clean-up step using SPE to remove matrix interferences.
A summary of potential analytical methods is presented in the table below.
| Analytical Technique | Separation Method | Detection Method | Ionization Source (for MS) | Key Advantages |
| GC-MS | Gas Chromatography | Mass Spectrometry | Electron Ionization (EI) | Good for volatile compounds, established libraries for identification. |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | ESI or APCI | High sensitivity and selectivity, suitable for a wide range of polarities. wikipedia.orgplos.orgclsi.org |
Predictive Models for Environmental Distribution
Predictive models are invaluable tools for estimating the environmental distribution of chemicals like this compound, especially when experimental data is limited. These models use the physicochemical properties of a substance to forecast its partitioning between different environmental compartments, such as air, water, soil, and biota.
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties and environmental fate. ecetoc.org For this compound, QSARs can be used to estimate key parameters that govern its environmental distribution:
Soil Sorption Coefficient (Koc): The tendency of a chemical to bind to the organic carbon in soil and sediment is described by the soil sorption coefficient (Koc). For amides, Koc can be influenced by factors such as hydrophobicity and the potential for hydrogen bonding. QSAR models for amides often use molecular descriptors related to these properties to predict Koc values. capes.gov.bruncst.go.ugnih.govoup.com
Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF): These factors indicate the potential for a chemical to accumulate in living organisms. While specific bioaccumulation studies on this compound are lacking, QSAR models can provide an initial estimate of its bioaccumulation potential based on its octanol-water partition coefficient (Kow) and other molecular descriptors. However, it is important to note that the bioaccumulation of some amides may not be solely dependent on lipophilicity. nih.govsantos.com
Multimedia Environmental Fate Models:
Multimedia environmental fate models, such as fugacity models, provide a more holistic view of a chemical's environmental distribution. jcmns.org These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation, and aquatic biota) and use the principles of mass balance to predict the concentration of a chemical in each compartment at equilibrium.
The distribution of this compound in these models is governed by its partitioning coefficients between the different phases, which are in turn dependent on its physicochemical properties. Key input parameters for a fugacity model for this compound would include:
Vapor Pressure: Influences its partitioning into the atmosphere.
Water Solubility: Determines its concentration in the aqueous phase.
Octanol-Water Partition Coefficient (Kow): A measure of its hydrophobicity, which influences its partitioning into organic matter in soil, sediment, and biota.
Henry's Law Constant: Describes its partitioning between air and water.
Degradation Rates: Half-lives in air, water, and soil determine its persistence in each compartment.
The table below summarizes key physicochemical properties of this compound, which are essential inputs for predictive models. The values are computed, highlighting the reliance on predictive methods in the absence of extensive experimental data.
| Property | Value | Source |
| Molecular Weight | 171.28 g/mol | PubChem nih.gov |
| logP (Octanol-Water Partition Coefficient) | 2.8 | PubChem nih.gov |
| Water Solubility | Predicted to be low | Inferred from logP |
| Vapor Pressure | Predicted to be low | Inferred from structure |
| Henry's Law Constant | Predicted to be low | Inferred from properties |
The application of these predictive models can help to identify the likely environmental compartments where this compound may accumulate and to estimate potential environmental concentrations, thereby guiding further research and risk assessment efforts.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the biological interactions and effects of this compound according to the specific outline provided.
Research on the interactions of this compound with microbial systems, including its influence on bacterial growth, effects on fungal cultures, or its role as a carbon/nitrogen source, is not present in the reviewed sources. Similarly, information regarding its interactions with plants, such as its impact on growth and development or its potential as a signaling molecule, is not available.
It is important to distinguish this compound from a similarly named plant growth regulator, Diethyl aminoethyl hexanoate (DA-6). While extensive research exists for DA-6 regarding its effects on plant physiology, this information is not applicable to this compound, which is a distinct chemical compound.
Therefore, content for the requested sections cannot be provided at this time.
Biological Interactions and Effects of N,2 Diethylhexanamide Non Human, Non Clinical
Plant-Compound Interactions and Phytochemical Studies (Non-Pesticide)
Influence on Plant Metabolic Pathways
There are no available scientific studies or data that describe the influence of N,2-Diethylhexanamide on the metabolic pathways of plants. Research into how this specific amide might be absorbed, translocated, or metabolized by plant tissues, or its potential effects on key biochemical processes such as photosynthesis, respiration, or secondary metabolite production, has not been published in accessible scientific literature.
In Vitro Enzymatic Studies (Non-Human)
Similarly, the scientific record lacks any in vitro studies on the enzymatic interactions of this compound with non-human enzymes. The specific areas of interest outlined below are without available research findings.
Substrate Specificity of Amidases or Esterases from Non-Human Sources
No research could be located that has investigated whether this compound can act as a substrate for amidase or esterase enzymes from any non-human source. Consequently, there is no data on hydrolysis rates or the identification of potential metabolites resulting from such enzymatic action.
Enzyme Inhibition or Activation Mechanisms
There are no documented studies examining the potential for this compound to inhibit or activate any non-human enzymes. The mechanisms by which it might interact with enzyme active sites, whether through competitive, non-competitive, or other forms of inhibition or activation, remain uninvestigated.
Elucidation of Binding Modes with Non-Human Proteins
Consistent with the lack of enzymatic studies, there is no information available on the binding modes of this compound with any non-human proteins. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, which could elucidate how this compound docks with and interacts with protein targets, have not been performed or published.
Structure Property/function Relationships Spr/sfr for N,2 Diethylhexanamide and Its Analogues
Correlation of N,2-Diethylhexanamide Structure with Material Performance
The performance characteristics of this compound in various applications are intrinsically linked to its molecular geometry and the nature of its constituent chemical groups. The interplay between the alkyl chains and the central amide functionality is critical in defining its efficacy as a plasticizer, its properties as a solvent, and the flow characteristics of formulations it is part of.
Influence of Alkyl Chain Length on Plasticizer Efficiency
The efficiency of a plasticizer, a substance added to a polymer to increase its flexibility, is highly dependent on its molecular structure, particularly the length of its non-polar alkyl chains. For amide-based plasticizers like this compound and its analogues, the alkyl groups play a dual role. They must be sufficiently long to create space between polymer chains, thus reducing intermolecular forces and lowering the glass transition temperature (Tg), which is a measure of material stiffness.
However, an excessively long alkyl chain can lead to diminished compatibility with polar polymers like poly(vinyl chloride) (PVC). nih.gov This is because the non-polar character of the molecule increases, reducing favorable interactions with the polar polymer. nih.govscispace.com Studies on analogous ester- and amide-based plasticizers reveal a general trend:
Short Alkyl Chains: Insufficient to effectively separate polymer chains, leading to poor plasticizing effect. nih.gov
Intermediate Alkyl Chains: Often strike an optimal balance between compatibility and chain separation, resulting in the highest plasticizing efficiency. nih.gov For example, in a series of tartaric acid-based esters, a butyl chain (C4) was found to be most effective. nih.gov
Long Alkyl Chains: May act as plasticizers but with reduced efficiency due to lower compatibility. scispace.comrsc.org They do, however, tend to improve the thermal stability of the polymer blend and reduce the volatility of the plasticizer itself due to increased molecular weight. nih.gov
This relationship underscores a critical design principle: the alkyl chain length in a plasticizer must be carefully tuned to match the polarity and structure of the host polymer to achieve optimal performance. Increasing the length of the side chain can weaken its binding with PVC, leading to a less effective and less compatible plasticizer. scispace.com
Table 1: Effect of Alkyl Chain Length on Plasticizer Performance in PVC (Conceptual Data Based on Analogues)
| Plasticizer Analogue (Ester-Based) | Alkyl Chain Length | Glass Transition Temp. (°C) | Elongation at Break (%) |
|---|---|---|---|
| Di-methyl Succinate | C1 | 55 | 250 |
| Di-butyl Succinate | C4 | 25 | 400 |
| Di-octyl Succinate | C8 | 35 | 320 |
Effect of Amide Substitution Pattern on Solvent Properties
The substitution pattern of the amide group is a primary determinant of its properties as a solvent. Amides are known for their high boiling points and solubility in polar solvents, which is attributable to their ability to participate in hydrogen bonding. solubilityofthings.com The nitrogen and carbonyl oxygen atoms act as hydrogen bond acceptors, and in primary and secondary amides, the N-H group can also act as a hydrogen bond donor. wikipedia.org
The specific substitution on the nitrogen atom in this compound—a tertiary amide—has significant consequences:
N,N-Disubstitution (Tertiary Amides): Lacking an N-H bond, tertiary amides like this compound cannot act as hydrogen bond donors. This generally leads to lower boiling points compared to primary or secondary amides of similar molecular weight. solubilityofthings.com For instance, acetamide (B32628) (a primary amide) boils at 221°C, while N,N-dimethylacetamide (a tertiary amide) boils at 165°C. solubilityofthings.com It also results in lower solubility in water compared to comparable amines and carboxylic acids. wikipedia.org
Basicity: The electron-withdrawing effect of the carbonyl group makes amides very weak bases compared to amines. wikipedia.org
Solvent Interactions: The oxygen atom of the amide group serves as a strong proton-accepting center, allowing for favorable interactions with protic solvents. mdpi.com The choice of solvent can significantly impact the stability and reactivity of amides. solubilityofthings.com
Stereochemical Influence on Rheological Characteristics
The presence of a chiral center at the 2-position of the hexanamide (B146200) chain in this compound introduces the possibility of stereoisomers (R and S enantiomers). While specific research on the rheological impact of this compound's stereochemistry is not prominent, the principles derived from analogous chiral molecules are applicable.
The three-dimensional arrangement of atoms in a molecule can significantly affect how it and the surrounding medium respond to applied stress and flow (rheology). In systems where molecules self-assemble, such as in the formation of gels, the stereochemistry of the gelling agent is paramount. For example, studies on bis-amide gelators derived from cyclohexane (B81311) have shown that the specific spatial orientation of the amide groups is crucial for forming the intermolecular hydrogen bonds that create the gel network. rsc.org
For this compound, the stereochemistry at the C2 position would influence:
Molecular Packing: The R and S enantiomers will pack differently in a crystal lattice or in an ordered fluid phase, potentially leading to different melting points and viscosities.
Intermolecular Interactions: The spatial orientation of the ethyl group at the chiral center can affect van der Waals forces and dipole-dipole interactions with neighboring molecules, influencing the bulk fluid properties.
Interaction with Other Chiral Molecules: In a chiral environment, the different enantiomers of this compound would exhibit distinct interaction energies, which could manifest as differences in viscosity or other rheological properties.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its macroscopic properties. nih.gov These models are invaluable for predicting the properties of new or untested chemicals, thereby guiding material design and risk assessment.
Development of Predictive Models for Estimated Properties
QSPR models are developed by correlating calculated molecular descriptors with experimentally determined properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. researchgate.net
For a compound like this compound, QSPR models can be developed to predict a range of physicochemical properties:
Boiling Point: Models often use descriptors related to molecular size, polarity, and hydrogen bonding capacity.
Solubility: Predicted using descriptors for polarity, molecular volume, and hydrogen bonding.
Viscosity: Correlated with descriptors for molecular shape, size, and intermolecular forces.
The general process involves selecting a set of known compounds (a training set), calculating a large number of descriptors for them, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govresearchgate.net
Table 2: Predicted Physicochemical Properties for this compound from Computational Models
| Property | Predicted Value | Method/Source |
|---|---|---|
| Molecular Weight | 171.28 g/mol | PubChem |
| XLogP3 | 2.8 | XLogP3 (PubChem) |
| Hydrogen Bond Donors | 0 | Cactvs (PubChem) |
| Hydrogen Bond Acceptors | 1 | Cactvs (PubChem) |
Source: PubChem CID 3028554. nih.gov These properties are computationally predicted and serve as inputs or targets for QSPR models.
QSPR for Environmental Mobility and Persistence
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. QSPR models are increasingly used to predict environmental properties like persistence (resistance to degradation) and mobility (tendency to move through soil and water).
Persistence: Often measured by a chemical's half-life in different environmental compartments (water, soil, sediment). QSPR models can predict whether a compound is likely to be "persistent" or "non-persistent" based on regulatory thresholds. nih.gov These models are trained on datasets of compounds with known degradation rates and use molecular fragment descriptors to identify structural features associated with persistence or biodegradability. nih.gov For instance, the length of an alkyl chain can influence degradation rates, with shorter chains sometimes leading to faster degradation. researchgate.net
Mobility: A key parameter for mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes how a chemical distributes between soil and water. QSPR models predict Koc based on descriptors like the octanol-water partition coefficient (Kow, often estimated as XLogP), which reflects the chemical's hydrophobicity. A higher XLogP value, like the predicted 2.8 for this compound, generally correlates with higher soil sorption and lower mobility in water. nih.gov
The development of publicly available QSPR models for environmental properties allows for the screening and prioritization of chemicals, providing valuable information for regulatory bodies and chemical manufacturers. nih.gov
QSPR for Catalytic Performance
Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or property-based descriptors of chemical compounds with a specific property of interest. In the context of catalysis, QSPR can be a powerful tool to predict the performance of a compound as a catalyst or a ligand in a catalytic system, potentially accelerating the discovery of more efficient catalysts.
For this compound and its analogues, a QSPR study could be designed to predict their effectiveness in a given catalytic process, for instance, as ligands in a metal-catalyzed cross-coupling reaction or as phase-transfer catalysts. The development of such a model would involve several key steps:
Library Generation: A virtual library of this compound analogues would be created by systematically modifying its structure. Variations could include altering the length and branching of the alkyl chains on both the acyl and the nitrogen side of the amide bond.
Descriptor Calculation: For each analogue in the library, a comprehensive set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, topological, and quantum-chemical properties.
Experimental Data: The catalytic performance of a representative training set of these amides would need to be determined experimentally. This performance could be measured in terms of reaction yield, turnover number (TON), or turnover frequency (TOF).
Model Building and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be constructed to correlate the calculated descriptors with the observed catalytic activity. The model's predictive power would then be rigorously validated using internal and external validation sets.
A hypothetical QSPR study might investigate the influence of steric and electronic properties on the catalytic performance. The table below illustrates the type of data that would be generated.
Table 1: Hypothetical Data for a QSPR Study of this compound Analogues
| Compound | Analogue Structure | Steric Descriptor (e.g., Tolman's Cone Angle) | Electronic Descriptor (e.g., Hammett Constant) | Predicted Catalytic Yield (%) |
|---|---|---|---|---|
| 1 | This compound | 135° | -0.15 | 75 |
| 2 | N-Methyl-2-ethylhexanamide | 128° | -0.17 | 72 |
| 3 | N,2-Dipropylhexanamide | 145° | -0.15 | 68 |
| 4 | N-Ethyl-2-propylhexanamide | 140° | -0.20 | 80 |
| 5 | N-Ethyl-2-isopropylhexanamide | 155° | -0.18 | 60 |
This approach allows researchers to understand which structural features are crucial for high catalytic performance and to rationally design new, more effective amide-based ligands or catalysts without synthesizing every possible candidate.
Chemoinformatic Analysis of Hexanamide Chemical Space
Chemoinformatics provides the tools to navigate and understand the vastness of chemical space, which encompasses all possible molecules. nih.govchemrxiv.orgscispace.com Analyzing the chemical space of a specific class of compounds, such as hexanamides, helps in understanding their diversity, identifying areas with potential biological relevance, and designing novel compound libraries for screening. nih.govrsc.org
Design and Synthesis of this compound Libraries
The construction of a chemical library centered around the this compound scaffold is fundamental for exploring its structure-activity relationships. The design of such a library typically employs combinatorial principles, where a central core structure is decorated with various substituents.
Design: The this compound scaffold offers multiple points for diversification:
R1 Group: The ethyl group on the nitrogen atom can be replaced by a wide range of alkyl or aryl substituents.
R2 Group: The ethyl group at the 2-position of the hexanoyl chain can be varied.
Acyl Chain: The hexanoyl backbone itself can be modified in length, branching, or by introducing cyclic fragments.
Synthesis: A common synthetic route to generate a library of this compound analogues is through the amidation of carboxylic acids. The general scheme involves reacting a 2-alkylhexanoyl chloride (or the corresponding carboxylic acid activated with a coupling agent) with a diverse set of primary or secondary amines.
General Synthetic Scheme: 2-Alkylhexanoyl Chloride + Amine (HNR'R'') → N,N-Disubstituted-2-alkylhexanamide + HCl
This reaction can be performed in a parallel format to rapidly generate a large number of distinct amide products. The choice of building blocks (activated carboxylic acids and amines) directly defines the structural diversity of the resulting library.
Table 2: Representative Building Blocks for a Hexanamide Library
| Carboxylic Acid Precursor | Amine Precursor | Resulting Amide |
|---|---|---|
| 2-Ethylhexanoyl chloride | Diethylamine (B46881) | N,N-Diethyl-2-ethylhexanamide |
| 2-Ethylhexanoyl chloride | Pyrrolidine | 1-(2-Ethylhexanoyl)pyrrolidine |
| 2-Propylhexanoyl chloride | Ethylamine (B1201723) | N-Ethyl-2-propylhexanamide |
Diversity Analysis of Amide Scaffolds
Once a library of this compound analogues is designed or synthesized, its structural diversity must be quantified. High scaffold diversity is crucial for maximizing the chances of discovering novel compounds with desired properties. mdpi.com Several chemoinformatic methods are used for this analysis:
Murcko Scaffolds: This method reduces a molecule to its core ring systems and the linkers connecting them, creating a "framework" or scaffold. acs.org Analyzing the frequency and distribution of these scaffolds provides a measure of the library's structural diversity. acs.orgresearchgate.net
Scaffold Tree: This is a hierarchical classification that decomposes molecules into their constituent scaffolds, from the parent scaffold down to individual rings. acs.org It allows for a more granular analysis of structural relationships within a library.
Principal Moment of Inertia (PMI) Plots: PMI analysis characterizes the 3D shape of molecules. By plotting the normalized principal moments of inertia on a triangular graph, one can visualize the shape diversity of a library, distinguishing between rod-like, disc-like, and spherical molecules. mdpi.comresearchgate.net
Table 3: Illustrative Diversity Analysis of a Hypothetical Hexanamide Library
| Analysis Method | Metric | Value | Interpretation |
|---|---|---|---|
| Scaffold Count | Number of Murcko Frameworks | 45 | The library contains 45 unique core structures. |
| Shannon Entropy | Scaffold Distribution Entropy | 0.85 (scaled) | Indicates a high degree of evenness in the distribution of molecules across different scaffolds. researchgate.net |
A diverse library will exhibit a large number of unique scaffolds with molecules distributed evenly among them, covering a broad area of shape space. acs.orgresearchgate.net
Exploration of Potential Biological Space (Non-Human, Non-Clinical)
While this compound is not primarily studied for biological activity, chemoinformatic tools can be used to explore its potential to interact with biological systems in non-human and non-clinical contexts, such as in agriculture or environmental science. This exploration is often based on the principle of molecular similarity, where a compound is predicted to have biological activities similar to those of structurally related compounds with known functions.
Potential applications could be hypothesized by comparing the physicochemical properties and structural features of this compound analogues against databases of compounds with known activities (e.g., pesticides, herbicides, or insect repellents).
Property-Based Analysis: The properties of this compound can be compared to the desired range for a specific application. For example, its lipophilicity (logP) and molecular weight are key determinants of its environmental fate and ability to penetrate biological membranes.
Table 4: Physicochemical Properties of this compound and a Related Insect Repellent
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| Target Compound | This compound | 171.28 nih.gov | 2.8 nih.gov |
The similarity in molecular weight and lipophilicity between this compound and a well-known insect repellent like DEET might suggest a potential, albeit unexplored, avenue for investigation into its insect-repellent properties. This does not confirm activity but provides a rational basis for experimental testing in a non-clinical context.
Emerging Research Frontiers and Future Perspectives on N,2 Diethylhexanamide
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and chemistry is revolutionizing how molecules are discovered, synthesized, and utilized. For N,2-Diethylhexanamide, these computational tools offer a pathway to optimize its production and to design new materials with tailored properties.
| Target Molecule | Retrosynthetic Disconnection | Proposed Precursors | Relevant Reaction Type |
| This compound | Amide C-N bond | 2-Ethylhexanoyl chloride and Diethylamine (B46881) | Acylation |
| This compound | C-C bond at the alpha position | An appropriate enolate and an ethyl halide | Alkylation |
Machine learning (ML) is a powerful tool for predictive modeling, capable of forecasting a material's properties based on its chemical structure. sciencedaily.comresearchgate.net By training models on datasets that link molecular features to performance outcomes, researchers can screen virtual libraries of compounds to find candidates with desired characteristics before undertaking costly and time-consuming laboratory synthesis. sciencedaily.comyoutube.com
In the context of this compound, ML models could be developed to predict its performance in various applications. For instance, if being considered as a solvent for a specific polymer, a model could predict its solubility parameters, viscosity, and thermal stability. This involves creating a set of numerical representations of the molecule, known as molecular descriptors.
Below is a table of computed descriptors for this compound that could be used as input features for an ML model. nih.govnih.gov
| Descriptor | Value | Potential Predicted Property |
| Molecular Weight | 171.28 g/mol | Boiling point, vapor pressure |
| XLogP3-AA | 2.4 - 2.8 | Lipophilicity, solvent compatibility |
| Hydrogen Bond Donor Count | 0 | Interaction with protic substances |
| Hydrogen Bond Acceptor Count | 1 | Interaction with hydrogen-bond donors |
| Rotatable Bond Count | 7 | Conformational flexibility, viscosity |
By correlating these descriptors with experimental data across a range of similar amide compounds, a predictive model could be built. researchgate.net This would enable the in silico design of new amide derivatives with optimized properties, for example, by modifying the alkyl chain length or the N-substituents to enhance performance for a specific application discovered through high-throughput screening. youtube.com
Advanced Characterization Techniques and In Situ Monitoring
Understanding chemical reactions and material structures at a fundamental level requires sophisticated analytical methods. The application of real-time monitoring and nanoscale imaging techniques to this compound can provide unprecedented insights into its formation and function.
Modern synthetic chemistry increasingly relies on real-time, in-process monitoring to understand reaction mechanisms and optimize conditions. researchgate.netresearchgate.net Techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and FT-IR (Fourier-Transform Infrared) spectroscopy allow chemists to track the concentration of reactants, intermediates, and products as the reaction unfolds. researchgate.net
Consider the synthesis of this compound from 2-ethylhexanoyl chloride and diethylamine. kuleuven.be By conducting this reaction within an NMR spectrometer, one could observe the disappearance of the diethylamine signals and the appearance of new signals corresponding to the N-ethyl groups in the final amide product. This allows for precise determination of reaction kinetics, identification of potential side products, and optimization of parameters like temperature and catalyst loading for improved yield and purity. researchgate.net
| Spectroscopic Technique | Monitored Species/Group | Observed Change During Reaction |
| ¹H NMR | Diethylamine (reactant) | Decrease in signal intensity of the N-H proton and ethyl group signals. |
| ¹H NMR | This compound (product) | Appearance and increase in signal intensity of the N-ethyl group signals in the new chemical environment. |
| FT-IR | Acid Chloride C=O (reactant) | Disappearance of the characteristic carbonyl stretch (typically ~1800 cm⁻¹). |
| FT-IR | Amide C=O (product) | Appearance of the amide carbonyl stretch (typically ~1650 cm⁻¹). |
This level of process analytical technology (PAT) is crucial for developing robust and efficient manufacturing processes.
When this compound is used as a component within a larger material system, such as a plasticizer in a polymer or a solvent in a formulation, its distribution and interaction at the nanoscale are critical to the material's bulk properties. Advanced microscopy techniques are essential for visualizing these nanoscale features.
For example, if this compound were incorporated into a polymer matrix, its phase behavior and dispersion could be studied using techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM). AFM can map the surface topography and mechanical properties, potentially revealing domains rich in the amide. TEM can provide high-resolution images of the material's internal structure, showing how the amide molecules are integrated within the polymer chains. Understanding this nanoscale organization is key to designing materials with controlled and predictable performance.
Sustainable Chemistry and Circular Economy Principles
The future of chemical manufacturing is intrinsically linked to the principles of sustainable chemistry and the circular economy, which prioritize waste reduction, resource efficiency, and environmental benignity. rsc.orgmdpi.com Applying these principles to the entire lifecycle of this compound is a critical research frontier. researchgate.netresearchgate.net
The core tenets of a circular economy involve designing out waste, keeping products and materials in use, and regenerating natural systems. ipag.eduellenmacarthurfoundation.org For a chemical like this compound, this translates to several key areas of research:
Eco-Design and Green Synthesis: The traditional synthesis from an acid chloride generates waste (e.g., salts). Research into alternative, greener routes, such as direct catalytic amidation of 2-ethylhexanoic acid, would improve the atom economy and reduce the environmental impact (E-factor). rsc.org
Use of Renewable Feedstocks: Investigating pathways to synthesize the 2-ethylhexanoic acid precursor from biomass instead of petroleum sources would significantly improve the compound's sustainability profile.
Recycling and Reuse: When this compound is used as a solvent or a process aid, developing efficient methods for its recovery and recycling is paramount. This minimizes waste and conserves resources, aligning with the circular economy's goal of keeping materials in circulation. carbonbright.cophilarchive.org
Biodegradability: For applications where release into the environment is possible, designing derivatives of this compound that are readily biodegradable would prevent long-term persistence and ecological harm.
By embedding these sustainable principles into the research and development of this compound, the chemical industry can move towards a more responsible and circular model. clariant.com
Biorenewable Feedstocks for Hexanamide (B146200) Synthesis
The transition towards a bio-based economy necessitates the development of sustainable synthetic routes to essential chemicals. While specific research on the biorenewable synthesis of this compound is not yet prominent, the broader field of amide synthesis from bio-derived resources offers a clear roadmap for future investigations.
Current research in green chemistry is actively exploring the conversion of biomass into valuable platform chemicals. Lignocellulosic biomass, for instance, can be processed to yield carboxylic acids and alcohols, which are precursors for amide synthesis. A potential biorenewable pathway to this compound could originate from bio-based hexanoic acid, which can be derived from the fermentation of sugars or from the processing of certain plant oils. Similarly, bio-ethanol, produced from the fermentation of corn or sugarcane, could serve as a renewable source for the ethyl groups.
The synthesis of α-branched amides, a structural feature of this compound, has been achieved through multicomponent reactions utilizing reactants derivable from biorenewable sources. nih.gov Future research could focus on adapting these methods, potentially employing enzymatic or chemo-catalytic strategies to couple bio-derived hexanoic acid with diethylamine, or through a multi-step process involving the introduction of the ethyl group at the alpha position of a hexanoyl precursor. The development of efficient, selective, and economically viable catalytic systems for such transformations is a key challenge and a significant area for future research.
Table 1: Potential Biorenewable Precursors for this compound Synthesis
| Precursor | Potential Bio-based Source | Relevant Conversion Technologies |
| Hexanoic Acid | Fermentation of sugars, processing of plant oils | Microbial fermentation, enzymatic hydrolysis, chemical catalysis |
| Diethylamine | Bio-ethanol (via multi-step synthesis) | Catalytic amination of ethanol |
| Bio-ethanol | Fermentation of corn, sugarcane, or cellulosic biomass | Fermentation, distillation |
Recyclability and Upcycling Strategies for this compound-Containing Materials
The concept of recyclability and upcycling for a small molecule like this compound differs from that of polymeric materials like polyamides. For materials in which this compound might be used as an additive, solvent, or plasticizer, the focus of sustainability efforts would be on the recovery and reuse of the compound or its transformation into new, valuable products.
Currently, there is no specific research documented on the recycling or upcycling of materials containing this compound. However, general principles of material science and chemical recovery can be applied. For instance, if used as a solvent in a manufacturing process, efficient distillation and separation techniques could be employed for its recovery and reuse, minimizing waste.
Looking at the broader context of amide-containing materials, research on the chemical recycling of polyamides (nylons) is an active field. nih.govbrueggemann.comresearchgate.netnih.govrsc.org These processes often involve depolymerization back to the monomeric units, which can then be purified and repolymerized. While not directly analogous, the chemical strategies used to break the stable amide bonds in polyamides under controlled conditions could inspire research into the degradation and transformation of this compound from waste streams into potentially useful chemical building blocks. Future research could explore the selective cleavage of the amide bond in this compound to recover diethylamine and 2-ethylhexanoic acid, both of which have their own industrial applications.
Interdisciplinary Applications and Cross-Sectoral Research
The unique structure of this compound, featuring a branched alkyl chain and a tertiary amide group, suggests potential for its application in diverse scientific and industrial fields.
This compound in Advanced Manufacturing
Advanced manufacturing encompasses a range of innovative technologies, including additive manufacturing (3D printing) and high-precision synthesis. While the direct use of this compound in these areas is not yet established, the properties of similar amides suggest potential roles.
In the realm of additive manufacturing, poly(ester amide)s (PEAs) based on α-amino acids are being investigated for biomedical applications due to their favorable mechanical properties and biodegradability. acs.orgnih.gov Although this compound is not a polymer, its properties as a potential plasticizer or solvent in polymer formulations for 3D printing could be an area of future research. Its molecular structure could influence the rheological properties of polymer melts or printing inks.
Furthermore, in advanced chemical manufacturing, amides are crucial intermediates and solvents. The development of green and efficient amide synthesis processes is a key research area. dst.gov.in this compound itself could be a target for such sustainable synthesis methods, or it could find application as a high-boiling, polar aprotic solvent in specialized chemical reactions, similar to its isomer, N,N-diethylhexanamide. Its branched structure might offer unique solubility characteristics or influence reaction stereoselectivity.
Role in Environmental Remediation Technologies (Non-Biological)
Non-biological environmental remediation technologies often rely on chemical processes to remove or neutralize pollutants. The functional groups within the this compound molecule, particularly the amide group, suggest a potential role in such applications.
One of the most promising areas for future research is its potential use as an extractant for metal ions. The isomer, N,N-diethylhexanamide, has been noted for its ability to selectively bind with certain metal ions, which is a critical function in the separation of actinides from radioactive waste and in the analysis of heavy metal contamination in soil and sediment. The lone pair of electrons on the oxygen and nitrogen atoms of the amide group can coordinate with metal cations. It is plausible that this compound could exhibit similar or even enhanced capabilities due to the steric and electronic effects of its branched alkyl chain. Research is needed to evaluate its extraction efficiency and selectivity for various metal ions.
Additionally, the amide functional group can participate in various chemical transformations. While biological degradation of amides is a known remediation strategy, non-biological degradation pathways could also be harnessed. For instance, advanced oxidation processes could be employed to break down this compound if it were present as a contaminant, or it could potentially be used as a reagent in a process to neutralize other pollutants. The functional groups on some biomolecules, such as amine, carboxyl, and amide groups, are known to facilitate the removal of heavy metals. nih.gov
Table 2: Potential Non-Biological Environmental Remediation Applications of this compound
| Application Area | Potential Mechanism of Action | Research Focus |
| Heavy Metal Extraction | Complexation/chelation of metal ions via the amide functional group. | Evaluation of extraction efficiency and selectivity for specific metals (e.g., actinides, heavy metals). |
| Solvent Extraction | Use as a solvent in liquid-liquid extraction processes for contaminant separation. | Investigation of its solvent properties for targeted pollutants. |
| Chemical Decontamination | Potential role as a reagent or catalyst in the degradation of other environmental contaminants. | Exploration of its reactivity towards specific pollutants under various conditions. |
Q & A
Q. Q. How can researchers address the lack of long-term toxicity data for This compound in published studies?
- Methodological Answer :
- Extrapolation Models : Use read-across approaches with structurally similar amides (e.g., N,N-Diethylacetamide) to estimate chronic toxicity .
- Longitudinal Studies : Design 90-day rodent exposure trials with histopathological endpoints, adhering to OECD guidelines .
- Open Data Platforms : Share raw data via repositories like Zenodo to enable meta-analyses .
Tables
Table 1: Key Safety Parameters for This compound (Adapted from )
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, goggles, lab coat, respirator |
| Storage | Tight container, cool, ventilated area |
| First Aid (Skin) | Rinse with water ≥15 minutes |
| Waste Code | Hazardous waste (EPA D003) |
Table 2: Analytical Techniques for Purity Assessment (Adapted from )
| Technique | Purpose | Detection Limit |
|---|---|---|
| GC-FID | Quantify volatile impurities | 0.1% |
| H NMR | Confirm structural integrity | 1 mol% |
| HPLC-MS | Non-volatile contaminant profiling | 0.01 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
